Boc-Ser(tBu)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334309. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYLRGKEIUPMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318722 | |
| Record name | boc-d-ser(tbu)-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-38-8, 248921-67-7 | |
| Record name | NSC334309 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | boc-d-ser(tbu)-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Ser(tBu)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH. It is an essential protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry.[1][2][3] This document details its chemical structure, properties, applications, and the experimental protocols for its use, aiming to equip researchers with the necessary information for its effective application.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[1][2] This dual-protection strategy is fundamental to its utility, allowing for the selective deprotection and reaction at specific sites during complex synthetic sequences.[2] The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the tBu group also requires strong acid for cleavage, making them compatible within the Boc-SPPS strategy.[1][4]
The chemical structure of this compound is as follows:
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [5][6] |
| Synonyms | N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, Boc-O-tert-butyl-L-serine | [5][7][8] |
| CAS Number | 13734-38-8 | [1][2][5] |
| Molecular Formula | C₁₂H₂₃NO₅ | [1][5][8][9] |
| Molecular Weight | 261.31 g/mol | [5][6][9] |
| Appearance | Solid / Powder | |
| Melting Point | 161-164 °C (for DCHA salt) | |
| Optical Activity | [α]20/D +24.5±1.5°, c = 1% in DMF (for DCHA salt) | |
| Storage | 2-8°C |
Note: Some properties, such as melting point, are reported for the commonly supplied dicyclohexylammonium (DCHA) salt form (CAS No: 18942-50-2), which enhances the compound's stability and handling.[10]
Core Applications in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy.[1][11] The orthogonal protection scheme prevents unwanted side reactions involving the nucleophilic hydroxyl side-chain of serine during peptide bond formation.[2][10]
Key Roles:
-
Peptide Chain Elongation: It serves as a building block for introducing serine residues into a growing peptide chain. The protected amino and hydroxyl groups ensure that coupling reactions occur specifically at the C-terminus.[5]
-
Synthesis of Complex Peptides: The Boc strategy, while older than the Fmoc strategy, remains advantageous for the synthesis of certain peptides, such as hydrophobic sequences or those containing acid-sensitive moieties other than the protecting groups.[11]
-
Organic Synthesis: Beyond peptides, this compound is a versatile intermediate in organic synthesis. For instance, it can be converted into glyoxylyl-functionalized molecules for bioconjugation or the creation of heterocyclic compounds.[2]
Experimental Protocols
Successful incorporation of this compound into a peptide sequence requires careful handling and specific activation protocols, especially when starting from the DCHA salt.
3.1. Conversion of this compound·DCHA Salt to Free Acid
Before use in a coupling reaction, the DCHA salt must be converted to the free carboxylic acid.[10]
Materials:
-
This compound·DCHA salt
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% aqueous citric acid or potassium bisulfate (KHSO₄), ice-cold
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, filter paper, rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound·DCHA salt in a suitable organic solvent like DCM or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous citric acid or KHSO₄. This step protonates the dicyclohexylamine, making it water-soluble and removing it from the organic phase.
-
Water Wash: Wash the organic layer with deionized water to remove residual acid.
-
Brine Wash: Perform a final wash with brine to remove the majority of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Evaporation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil. The product should be used promptly or stored under inert gas at low temperature.[10]
3.2. Standard Coupling Protocol in Boc-SPPS
This protocol describes a typical manual coupling step using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
This compound (free acid form)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM.
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using an appropriate acidic solution (e.g., 50% TFA in DCM).
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual acid and prepare for coupling.
-
Pre-activation: In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt in DMF. Add 3-4 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test. A yellow result indicates that the primary amine has been consumed and the coupling is complete.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.[10]
Visualized Workflow
The following diagram illustrates the logical workflow for a single coupling cycle using this compound in solid-phase peptide synthesis.
Caption: Workflow for one cycle of this compound incorporation in SPPS.
This guide provides foundational knowledge for the effective use of this compound. By understanding its properties and adhering to established protocols, researchers can reliably incorporate this crucial building block into complex peptides for a wide range of applications in research and drug development.
References
- 1. This compound | 13734-38-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 13734-38-8 [smolecule.com]
- 6. (2S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | C12H23NO5 | CID 7017896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Ser(tBu)-OH: Properties, Synthesis Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH. It is a critical building block in modern peptide synthesis and drug discovery, valued for its dual-protection strategy that enables precise and controlled peptide chain elongation. This document details its chemical and physical properties, provides in-depth experimental protocols for its application, and illustrates a typical workflow in solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is a derivative of the amino acid L-serine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[1][2] This orthogonal protection scheme is fundamental to its utility, allowing for the selective removal of the N-terminal Boc group under acidic conditions while the tBu group remains stable, preventing unwanted side reactions at the hydroxyl group.[2]
Table 1: Quantitative Data and Chemical Identifiers for this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₅[3][4] |
| Molecular Weight | 261.31 g/mol [3][4] |
| Monoisotopic Mass | 261.157623 amu[3] |
| CAS Number | 13734-38-8[3][5] |
| Appearance | Solid[6][7] |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[3] |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C[3] |
| InChI Key | BPYLRGKEIUPMRJ-UHFFFAOYSA-N[3] |
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent in Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis. The following protocols detail the key steps for its incorporation into a growing peptide chain attached to a solid support (resin).
This procedure removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.
-
Reagents:
-
Methodology:
-
Initial Wash: Wash the peptide-resin thoroughly with DCM to remove residual solvents from the previous step.
-
TFA Treatment (Step 1): Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and then drain the solution.[3] This initial, short treatment helps to minimize contact time of the resin with high concentrations of TFA.
-
TFA Treatment (Step 2): Add a fresh solution of 25-50% TFA in DCM and agitate the mixture for 20-30 minutes at room temperature.[3] This step ensures the complete cleavage of the Boc group. The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates.[1]
-
Washing: Drain the TFA solution and wash the peptide-resin extensively with DCM, followed by isopropanol, and finally with DCM again to remove residual acid.[3]
-
Neutralization: To deprotonate the newly formed N-terminal ammonium trifluoroacetate salt, treat the resin twice with a 5-10% solution of DIEA in DCM or DMF for 2 minutes each time.[3][8] This step is crucial for preparing the free amine for the subsequent coupling reaction.
-
Final Wash: Wash the resin thoroughly with DCM to remove excess DIEA and byproducts. The resin is now ready for the coupling cycle.[3]
-
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. The use of an in-situ activating agent like HBTU is common for efficient peptide bond formation.
-
Reagents:
-
This compound (3-4 equivalents relative to resin loading)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-4 equivalents)
-
HOBt (Hydroxybenzotriazole) (optional, often included with HBTU)
-
DIEA (6-8 equivalents)
-
DMF (synthesis grade)
-
-
Methodology:
-
Prepare Coupling Solution: In a separate reaction vessel, dissolve this compound (3-4 eq.) and HBTU (3-4 eq.) in DMF.[3]
-
Activation: Add DIEA (6-8 eq.) to the amino acid solution. The mixture will often change color, indicating the activation of the carboxylic acid. This step should be performed immediately before addition to the resin.[3]
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture for 15-60 minutes at room temperature.[3]
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates that all free amines have been acylated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3] The peptide-resin is now ready for the next deprotection cycle.
-
After the full peptide sequence is assembled, a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the tert-butyl ether from Ser(tBu).[9][10] This step requires specialized equipment and safety precautions. The tert-butyl group is stable to TFA, which is why it is an effective orthogonal protecting group in Boc-SPPS.[11]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of incorporating a this compound residue during Boc-SPPS.
Caption: Workflow for a single coupling cycle using this compound in Boc-SPPS.
This diagram outlines the three main stages of a single amino acid addition cycle in Boc solid-phase peptide synthesis: N-terminal deprotection using TFA, neutralization of the resulting ammonium salt with a non-nucleophilic base like DIEA, and the subsequent coupling of the activated this compound to form a new peptide bond. Washing steps are critical between each stage to remove excess reagents and byproducts, ensuring high purity of the final peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. csbiochina.com [csbiochina.com]
- 5. rsc.org [rsc.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Overview of Custom Peptide Synthesis [peptide2.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to Boc-Ser(tBu)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS) and other organic syntheses, valued for its dual-protection scheme that allows for controlled, sequential peptide chain elongation.[1][2] This document details its chemical structure, physical characteristics, spectral data, and provides experimental protocols for its use and characterization.
Chemical and Physical Properties
This compound is a white to off-white solid, often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling.[3] The free acid form is typically not crystalline.[4] Its dual protecting groups, the Boc group on the α-amino group and the tert-butyl ether on the side-chain hydroxyl group, offer orthogonal protection, enabling selective deprotection strategies in complex synthetic routes.[1]
General Properties
A summary of the general physical and chemical properties of this compound is presented in Table 1.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine | [5] |
| Synonyms | Boc-O-tert-butyl-L-serine | [5] |
| CAS Number | 13734-38-8 | [5] |
| Molecular Formula | C₁₂H₂₃NO₅ | [5] |
| Molecular Weight | 261.31 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 161-164 °C (DCHA salt) | [5] |
| Optical Activity | [α]20/D +24.5 ± 1.5° (c = 1% in DMF) (DCHA salt) | [5] |
Solubility
The presence of two tert-butyl groups renders this compound soluble in a range of organic solvents. This solubility is crucial for its application in solid-phase peptide synthesis.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Dichloromethane (DCM) | Soluble | [3] |
| Chloroform | Soluble | |
| Ethyl Acetate | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Water | Low solubility | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the identity and purity of this compound. The following sections provide expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is characterized by the signals from the two tert-butyl groups, the serine backbone protons, and the amine proton.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.3-5.5 | d | NH |
| ~4.2-4.4 | m | α-CH |
| ~3.6-3.8 | m | β-CH₂ |
| ~1.45 | s | 9H, Boc (C(CH₃)₃) |
| ~1.15 | s | 9H, tBu (C(CH₃)₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment | |---|---|---| | ~173-175 | C=O (Carboxyl) | | ~155-157 | C=O (Boc) | | ~79-81 | C(CH₃)₃ (Boc) | | ~73-75 | C(CH₃)₃ (tBu) | | ~62-64 | β-CH₂ | | ~55-57 | α-CH | | ~28.5 | C(CH₃)₃ (Boc) | | ~27.5 | C(CH₃)₃ (tBu) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Table 5: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3300-3400 | Strong, Broad | N-H Stretch | [8] |
| ~2850-3000 | Medium-Strong | C-H Stretch (Alkyl) | [8] |
| ~1700-1720 | Strong | C=O Stretch (Carboxylic Acid) | [8] |
| ~1680-1700 | Strong | C=O Stretch (Boc Urethane) | [8] |
| ~1365, 1390 | Medium | C-H Bend (tert-butyl) | [8] |
| ~1160-1170 | Strong | C-O Stretch (Ether and Carboxylate) | [8] |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of this compound.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 262.16 | [M+H]⁺ |
| 284.14 | [M+Na]⁺ |
| 206.11 | [M-tBu+H]⁺ |
| 162.08 | [M-Boc+H]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and conditions.[4][9] A characteristic fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group.[9]
Experimental Protocols
The following sections detail key experimental procedures involving this compound.
Characterization Protocols
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[12]
-
Dissolution: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[3]
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
-
Analysis: Acquire the IR spectrum of the thin film.
Synthetic Protocols
For use in peptide synthesis, the DCHA salt of this compound must be converted to the free acid.[3]
Caption: Workflow for the conversion of this compound DCHA salt to its free acid form.
The following is a general protocol for the coupling of this compound onto a resin-bound peptide chain.
Caption: A typical cycle for the incorporation of this compound in Boc-SPPS.
The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).
-
Reaction Setup: Treat the Boc-protected peptide (either on-resin or in solution) with a solution of 25-50% TFA in a suitable solvent like dichloromethane (DCM).[3]
-
Reaction Time: The reaction is typically complete within 30 minutes at room temperature.[3]
-
Work-up: For solution-phase deprotection, the TFA and solvent are removed under reduced pressure. For solid-phase, the resin is washed thoroughly.
The tert-butyl ether protecting group on the serine side chain is also removed under acidic conditions, typically during the final cleavage of the peptide from the resin.
-
Cleavage Cocktail: A common cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.
-
Isolation: The peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, washed with cold ether, and then dried.
Purity Determination
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Protocol
-
System: A standard HPLC system with a UV detector.[13]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used.
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes.[13]
-
Detection: UV detection at 220 nm.[13]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter before injection.[13]
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the properties and handling of this compound for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 13734-38-8 | Benchchem [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-Ser(tBu)-OH (CAS Number: 13734-38-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly abbreviated as Boc-Ser(tBu)-OH, is a cornerstone building block in modern peptide synthesis and related areas of chemical biology. Its unique dual-protection strategy, featuring a Boc group on the α-amino function and a tert-butyl ether on the serine hydroxyl side-chain, offers chemists precise control over peptide elongation. This orthogonal protection scheme is particularly valuable in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), enabling the selective deprotection and coupling of amino acids to construct complex peptide sequences with high fidelity. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and experimental protocols related to this compound, serving as a critical resource for professionals in peptide chemistry and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid, and its physicochemical properties are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 13734-38-8 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₅ | [3] |
| Molecular Weight | 261.31 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 161-164 °C (for the DCHA salt) | |
| Solubility | Soluble in DMF, DCM, THF | [2] |
| Storage Temperature | 2-8°C |
Role in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The Boc protecting group on the α-amino group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the tert-butyl ether protecting the hydroxyl group of the serine side chain is also removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin. This differential lability is central to the Boc/Bzl peptide synthesis strategy.[2][4][5]
The presence of the bulky tert-butyl group on the serine side chain effectively prevents side reactions at the hydroxyl group during peptide coupling, such as O-acylation, which can lead to impurities and lower yields.
Experimental Protocols
Conversion of this compound DCHA Salt to the Free Acid
This compound is often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling. Before it can be used in a coupling reaction, the DCHA salt must be converted to the free acid.
Methodology:
-
Dissolution: Dissolve the this compound·DCHA salt in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with a 10% aqueous solution of citric acid or potassium bisulfate. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal.
-
Water Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and then evaporate the solvent under reduced pressure to obtain the free acid of this compound.
General Boc-SPPS Cycle for Incorporation of this compound
The following protocol outlines a single coupling cycle in a typical Boc-SPPS workflow.
Methodology:
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Washing: Thoroughly wash the resin with DCM and then isopropanol to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Washing: Wash the resin again with DCM to remove excess base.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate this compound by dissolving it with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
-
-
Washing: After the coupling is complete, wash the resin with DMF and DCM to remove unreacted reagents and byproducts. The cycle can then be repeated for the next amino acid.
Applications in the Synthesis of Bioactive Peptides
The utility of this compound extends to the synthesis of a wide array of bioactive peptides, including those with therapeutic potential.
Neurotrophic Peptides: The Example of Humanin
Humanin is a 24-amino acid mitochondrial-derived peptide known for its neuroprotective effects, making it a subject of interest in research on age-related diseases like Alzheimer's.[6][7] The synthesis of humanin and its analogues can be achieved using Boc-SPPS, where this compound would be a key reagent for the incorporation of serine residues.
Humanin exerts its cytoprotective effects by activating several intracellular signaling pathways. Upon binding to its receptor complex, which includes gp130, it can trigger the phosphorylation and activation of key signaling molecules such as AKT, ERK1/2, and STAT3.[6][8] These pathways are crucial for promoting cell survival and inhibiting apoptosis.
Antimicrobial Peptides: The Example of Buforin II
Buforin II is a 21-amino acid antimicrobial peptide derived from the histone H2A of the Asian toad.[9] It exhibits potent antimicrobial activity against a broad spectrum of microorganisms. The synthesis of buforin II and its analogues, often pursued in the development of new antibiotics, can be carried out using Boc-SPPS, where this compound would be utilized for serine incorporation.
The mechanism of action of buforin II is distinct from many other antimicrobial peptides that act by forming pores in the cell membrane. Instead, buforin II penetrates the bacterial cell membrane without causing lysis and then binds to intracellular DNA and RNA, thereby inhibiting cellular functions and leading to rapid cell death.[9][10][11]
Conclusion
This compound (CAS: 13734-38-8) is an indispensable reagent in the field of peptide chemistry. Its dual-protecting group strategy provides the necessary control and flexibility for the synthesis of complex peptides, including those with significant therapeutic potential. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and professionals aiming to synthesize high-purity peptides for a variety of applications, from basic research to drug discovery and development.
References
- 1. This compound | 13734-38-8 [chemicalbook.com]
- 2. This compound | 13734-38-8 | Benchchem [benchchem.com]
- 3. This compound AldrichCPR [sigmaaldrich.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [PDF] Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. | Semantic Scholar [semanticscholar.org]
Orthogonal Protecting Groups in Boc-Ser(tBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orthogonal protecting group strategy employed in N-α-tert-butoxycarbonyl-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH), a critical building block in modern peptide synthesis and organic chemistry.[1] We will delve into the rationale behind this protection scheme, quantitative data on protecting group stability, detailed experimental protocols, and potential side reactions.
The dual protection of the α-amino group with the acid-labile tert-butoxycarbonyl (Boc) group and the hydroxyl side chain with the acid-labile tert-butyl (tBu) ether offers a powerful tool for chemists.[1] This "orthogonal" approach allows for the selective deprotection and manipulation of different functional groups within a molecule, enabling the synthesis of complex peptides and other organic structures.[1]
The Principle of Orthogonality in this compound
In the context of peptide synthesis, protecting groups are considered orthogonal if they can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact. While both the Boc and tBu groups in this compound are acid-labile, their removal relies on a principle of graduated acid lability. The Boc group is significantly more sensitive to acid and can be removed with moderate acidic conditions, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the tBu group requires stronger acidic conditions for efficient cleavage, typically >90% TFA.[2][3] This difference in reactivity forms the basis of the protection strategy in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data on Protecting Group Stability and Cleavage
The selection of an appropriate deprotection strategy is critical to minimize side reactions and maximize yield. The following tables summarize the conditions for the cleavage of Boc and tBu groups and highlight the stability of the tBu group during Boc deprotection.
| Protecting Group | Reagent | Conditions | Time | Efficacy |
| Boc | 25-50% TFA in DCM | Room Temperature | 20-30 min | >99% Cleavage |
| Boc | 4M HCl in Dioxane | Room Temperature | 30-60 min | >99% Cleavage |
| tBu | 95% TFA, 2.5% TIS, 2.5% H₂O | Room Temperature | 1-3 hours | >99% Cleavage |
| tBu | HF/anisole | 0 °C | 1 hour | >99% Cleavage |
| tBu | TFMSA/TFA/thioanisole | Room Temperature | 1-2 hours | >99% Cleavage |
| Table 1: General Deprotection Conditions for Boc and tBu Groups. |
| Boc Deprotection Condition | Premature tBu Cleavage (%) | Notes |
| 25% TFA in DCM, 30 min | < 1% | Generally considered stable for routine Boc deprotection cycles. |
| 50% TFA in DCM, 30 min | 1-5% | Increased risk of premature cleavage, especially with repeated cycles. |
| Prolonged exposure to 50% TFA | > 5% | The tBu group is not completely stable to the repeated acid treatments in a lengthy Boc-SPPS.[4] |
| Table 2: Stability of the Serine tBu ether during Boc Deprotection. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the protection of the hydroxyl and amino groups of L-serine. While numerous variations exist, a general multi-step approach is outlined below.
Workflow for the Synthesis of this compound
Caption: A general synthetic workflow for this compound.
Protocol:
-
Esterification of L-Serine: L-serine is first converted to its methyl ester to protect the carboxylic acid. This is typically achieved by reacting L-serine with methanol in the presence of thionyl chloride.
-
N-Boc Protection: The amino group of the serine methyl ester is then protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
O-tert-butylation: The hydroxyl group is protected as a tert-butyl ether. This can be accomplished by reacting the N-Boc-serine methyl ester with isobutylene in the presence of an acid catalyst.
-
Saponification: Finally, the methyl ester is hydrolyzed using a base like sodium hydroxide or lithium hydroxide to yield the final product, this compound.
Use of this compound in Boc-SPPS
This compound is a key reagent in Boc-based Solid-Phase Peptide Synthesis. The following diagram and protocol outline a typical cycle for incorporating a this compound residue into a growing peptide chain.
Boc-SPPS Cycle for this compound Incorporation
Caption: A typical cycle of Boc-SPPS for incorporating this compound.
Protocol:
-
Resin Preparation: The solid support with the growing peptide chain is swelled in a suitable solvent like DCM.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 25-50% TFA in DCM for approximately 30 minutes.
-
Washing: The resin is thoroughly washed with DCM and a neutralizing solvent (e.g., isopropanol) to remove excess acid and byproducts.
-
Neutralization: The protonated N-terminal amine is neutralized with a base, typically 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling: this compound is pre-activated with a coupling reagent (e.g., DIC/HOBt or HATU) and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts, yielding the extended peptide chain ready for the next coupling cycle.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu ether of serine, are removed simultaneously.
Final Cleavage and Deprotection Workflow
Caption: Workflow for the final cleavage and deprotection of the peptide.
Protocol:
-
Resin Treatment: The peptide-resin is treated with a cleavage cocktail, most commonly a high concentration of TFA (e.g., 95%) containing scavengers.
-
Scavengers: Scavengers such as triisopropylsilane (TIS) and water are crucial to trap the reactive tert-butyl cations generated during the cleavage of the tBu and other protecting groups, thus preventing side reactions like the re-alkylation of sensitive residues (e.g., Trp, Met). A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Reaction: The cleavage reaction is typically carried out at room temperature for 1-3 hours.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
Several side reactions can occur during the synthesis and deprotection of peptides containing this compound.
| Side Reaction | Description | Mitigation |
| Premature tBu Cleavage | As shown in Table 2, some loss of the tBu group can occur during repeated Boc deprotection steps in a long synthesis. | Use the mildest possible conditions for Boc deprotection (e.g., 25% TFA in DCM). Minimize deprotection times. |
| Racemization | The chiral center of the serine residue can epimerize during the activation step of coupling. | Use of coupling additives like 1-hydroxybenzotriazole (HOBt) or using uronium/phosphonium-based coupling reagents (e.g., HATU, HBTU) can suppress racemization.[5] |
| O-Acylation | If the hydroxyl group of serine is not protected, it can be acylated during the coupling reaction, leading to branched peptides. | The tBu protecting group effectively prevents O-acylation. |
| Alkylation by t-Butyl Cations | During the final cleavage, the generated t-butyl cations can alkylate nucleophilic side chains such as those of Trp and Met.[6] | Use of a scavenger cocktail containing TIS, water, and/or thioanisole is essential to trap these reactive species.[6] |
Conclusion
The orthogonal protecting group strategy in this compound, based on the graduated acid lability of the Boc and tBu groups, provides a robust and versatile method for the incorporation of serine into peptides. A thorough understanding of the reaction conditions, potential side reactions, and appropriate mitigation strategies, as outlined in this guide, is essential for the successful synthesis of complex, serine-containing peptides for research, and therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of Boc and tBu Protecting Groups in Serine Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxyl-containing amino acid serine presents unique challenges and opportunities in the chemical synthesis of peptides and complex organic molecules. The strategic use of protecting groups for its α-amino and side-chain hydroxyl functionalities is paramount to achieving high yields, purity, and stereochemical integrity. This technical guide provides a comprehensive analysis of the roles of the tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups in serine chemistry. It delves into the principles of orthogonal protection, detailed experimental protocols for the synthesis and application of Boc-Ser(tBu)-OH, a critical examination of potential side reactions, and its application in the synthesis of therapeutic peptides.
Introduction: The Imperative for Serine Protection
Serine's nucleophilic hydroxyl group and its primary amine necessitate a robust protection strategy during chemical synthesis to prevent undesirable side reactions. These include O-acylation during peptide coupling, racemization, and β-elimination. The choice of protecting groups is dictated by the overall synthetic strategy, with the Boc and tBu groups offering a powerful and widely adopted orthogonal approach, particularly in solid-phase peptide synthesis (SPPS).
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality, removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The tert-butyl (tBu) ether, used for the side-chain hydroxyl group, is also acid-labile but requires stronger acidic conditions for cleavage, such as concentrated TFA or hydrogen fluoride (HF). This differential lability forms the basis of their orthogonal nature in the widely used Fmoc/tBu SPPS strategy, where the Fmoc group is removed under basic conditions to which the tBu ether is stable.
The Orthogonal Protection Strategy with Boc and tBu Groups
Orthogonal protection allows for the selective removal of one protecting group in the presence of others by employing distinct chemical conditions.[1] The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino terminus and the acid-labile tBu group for the serine side chain is a cornerstone of modern SPPS.[2][3]
In a typical Fmoc/tBu SPPS workflow, the peptide chain is elongated by the repetitive removal of the N-terminal Fmoc group with a mild base (e.g., piperidine) and subsequent coupling of the next Fmoc-protected amino acid. The tBu group on the serine side chain remains intact throughout this iterative process. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all acid-labile side-chain protecting groups, including the tBu ether from serine, using a strong acid cocktail.
This strategy prevents the serine hydroxyl group from participating in unwanted reactions during peptide chain elongation and allows for the synthesis of complex serine-containing peptides with high fidelity.
Figure 1: Orthogonal protection and deprotection of serine.
Synthesis and Handling of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its properties. A common route involves the O-tert-butylation of a suitably N- and C-protected serine derivative.
Experimental Protocol: Synthesis of (S)-O-tert-butyl-serine methyl ester tosylate
This protocol, adapted from patent literature, describes a key step in the synthesis of tBu-protected serine.[4]
-
Starting Material: L-serine methyl ester hydrochloride.
-
Reaction: The serine methyl ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).
-
Catalyst: A catalytic amount of p-toluenesulfonic acid is added.
-
Reagent: Isobutene is passed through the reaction mixture for 48-96 hours.
-
Work-up: The reaction mixture is worked up to yield (S)-O-tert-butyl-serine methyl ester tosylate.
Subsequent saponification of the methyl ester and protection of the α-amino group with di-tert-butyl dicarbonate ((Boc)₂O) would yield the desired this compound.
Handling of this compound·DCHA Salt
For improved stability and handling, this compound is often supplied as a dicyclohexylamine (DCHA) salt.[5] This salt must be converted to the free acid before use in peptide coupling reactions.
Protocol for Conversion of DCHA Salt to Free Acid: [5]
-
Dissolution: Dissolve the this compound·DCHA salt in dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate.
-
Water and Brine Wash: Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid.
Application in Solid-Phase Peptide Synthesis
The incorporation of this compound into a growing peptide chain on a solid support is a critical step that requires efficient coupling to avoid deletion sequences and other impurities.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of the reaction. The following table provides a comparative overview of common coupling reagents used for this compound.
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for sterically hindered couplings.[5] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and faster alternative to carbodiimides.[5] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult couplings.[5] |
| COMU | Excellent | 15 - 45 minutes | Very Low | High reactivity with an improved safety profile.[5] |
Experimental Protocol: Manual Boc-SPPS Coupling of this compound
This protocol outlines a general procedure for a single coupling cycle in manual Boc-SPPS.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes.[5]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).[5]
-
Washing: Wash the resin with DCM.
-
Pre-activation (for HBTU coupling): In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate for 15-60 minutes at room temperature.[5]
-
Monitoring: Monitor the reaction completion using the ninhydrin test.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM.
Figure 2: General workflow for a single coupling cycle in Boc-SPPS.
Potential Side Reactions and Mitigation Strategies
The use of protected serine derivatives is not without challenges. Several side reactions can occur, impacting the purity and yield of the final peptide.
β-Elimination
Under basic conditions, such as those used for Fmoc deprotection, the α-proton of serine can be abstracted, leading to the elimination of the side-chain hydroxyl group (or its protected form) to generate a dehydroalanine (Dha) residue.[6] This is particularly problematic for phosphorylated serine but can also occur with other derivatives. The tBu protecting group is generally effective at minimizing this side reaction under standard conditions.
Mitigation Strategies:
-
Use of Weaker Bases for Fmoc Deprotection: Replacing piperidine with a weaker base like piperazine or DBU can reduce the incidence of β-elimination, especially at elevated temperatures.
-
Temperature Control: Avoiding high temperatures during coupling and deprotection steps is crucial.
-
Optimized Protecting Groups: For particularly sensitive sequences, alternative protecting groups may be considered.
O-Sulfonation
A notable side reaction can occur during the final TFA cleavage step, particularly when Arg(Pmc) or Arg(Mtr) protecting groups are present. The sulfonic acid moieties released from these protecting groups can react with the hydroxyl group of serine (after tBu cleavage) to form O-sulfo-serine derivatives.[7]
Mitigation Strategies:
-
Use of Scavengers: The inclusion of effective scavengers in the cleavage cocktail is essential to trap the reactive species that lead to O-sulfonation.
Racemization
Serine is susceptible to racemization, especially during the activation step of peptide coupling. The choice of coupling reagent and the amount of base used can influence the extent of racemization.
Mitigation Strategies:
-
Use of Additives: Additives like HOBt or Oxyma Pure can suppress racemization.
-
Careful Control of Base: The amount and type of base used for activation should be carefully controlled.
Deprotection Strategies
The final step in the synthesis of a serine-containing peptide is the removal of the protecting groups.
Selective Boc Deprotection
The Boc group is selectively removed at each step of the SPPS using a solution of TFA in DCM, as described in the coupling protocol.
Final Cleavage and tBu Deprotection
The tBu group is stable to the conditions of Boc deprotection but is removed during the final cleavage of the peptide from the resin. This is typically achieved using a strong acid cocktail containing scavengers to trap the reactive tert-butyl cations generated during the cleavage.
Typical Cleavage Cocktail (Reagent K): [8]
-
TFA/H₂O/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).
Protocol for Cleavage and Deprotection: [8]
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2 to 4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pellet the peptide via centrifugation.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Figure 3: Logical flow for the deprotection of Boc and tBu groups.
Applications in Drug Development
The robust and reliable nature of the Boc and tBu protecting groups for serine has made them integral to the synthesis of numerous therapeutic peptides.
Case Study: Enfuvirtide (Fuzeon®)
Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor.[9][10] Its large-scale chemical synthesis is a landmark achievement in peptide manufacturing. The synthesis of Enfuvirtide often employs a hybrid solid-phase and solution-phase approach, where protected peptide fragments are synthesized on a solid support and then coupled in solution.[11][12] The use of tBu-protected serine is crucial in the solid-phase synthesis of these fragments to prevent side reactions during chain elongation.
Case Study: Semaglutide (Ozempic®, Rybelsus®, Wegovy®)
Semaglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. Its synthesis involves the stepwise solid-phase assembly of the peptide backbone, which includes several serine residues. The Fmoc/tBu strategy is commonly employed, where Fmoc-Ser(tBu)-OH is used as the building block for incorporating serine into the peptide chain.[13][14][15] The stability of the tBu ether to the basic conditions of Fmoc deprotection is essential for the successful synthesis of this complex therapeutic peptide.
Conclusion
The tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups play indispensable and complementary roles in the chemical synthesis of serine-containing molecules. Their orthogonal nature, particularly in the context of the Fmoc/tBu strategy for solid-phase peptide synthesis, provides a robust framework for the construction of complex peptides with high purity and yield. A thorough understanding of their application, potential side reactions, and mitigation strategies, as detailed in this guide, is essential for researchers, scientists, and drug development professionals working at the forefront of peptide and medicinal chemistry. The successful synthesis of therapeutic peptides like Enfuvirtide and Semaglutide underscores the critical importance of this protection strategy in modern drug discovery and development.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mesalabs.com [mesalabs.com]
- 9. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of HIV fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 12. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]
Navigating the Stability and Storage of Boc-Ser(tBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boc-Ser(tBu)-OH, or N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its dual-protection scheme offers strategic advantages in the assembly of complex peptide chains. However, ensuring the integrity of this critical reagent through appropriate storage and handling is paramount to the success of synthetic endeavors. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and analytical methodologies for purity assessment.
Chemical Stability Profile
The stability of this compound is intrinsically linked to the chemical nature of its two protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and the tert-butyl (tBu) ether on the serine hydroxyl side chain. Both are susceptible to cleavage under acidic conditions, a property that is exploited for their removal during peptide synthesis.
Acid Sensitivity: The Boc group is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), typically used in SPPS for deprotection of the N-terminus. The tBu group also requires acidic conditions for its removal, though its lability can differ from the Boc group. This acid sensitivity dictates that this compound must be stored in an environment free from acidic vapors.
Base Stability: Conversely, this compound is stable under the basic and neutral conditions commonly employed in the coupling steps of Fmoc-based solid-phase peptide synthesis.[1] This orthogonal stability is a key feature of its utility in peptide chemistry.
Hydrolytic Stability: In aqueous conditions, particularly at non-neutral pH, this compound can be susceptible to hydrolysis, leading to the loss of its protecting groups. Therefore, prolonged exposure to moisture should be avoided.
DCHA Salt for Enhanced Stability: To improve handling and stability, this compound is frequently supplied as a dicyclohexylammonium (DCHA) salt.[2] This salt form is a crystalline solid that is less prone to degradation than the free acid, which is often not crystalline.
A summary of the qualitative stability of this compound is presented in the table below.
| Condition | Stability | Notes |
| Acidic pH | Labile | Both Boc and tBu groups are cleaved by acids. Avoid exposure to acidic vapors during storage. |
| Neutral pH | Generally Stable | Stable for short periods in neutral aqueous solutions. |
| Basic pH | Stable | Resistant to basic conditions used in peptide coupling reactions.[1] |
| Moisture | Moderate | Prone to hydrolysis over extended periods. Should be stored in a dry environment. |
| Light | Generally Stable | No specific photolability is widely reported, but storage in the dark is a standard precautionary measure for complex organic molecules. |
| Temperature | Labile at high temperatures | Elevated temperatures can promote degradation. |
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and integrity of this compound. The following conditions are recommended based on available data from suppliers and chemical literature.
| Form | Storage Temperature | Duration | Atmosphere | Container |
| Powder (Free Acid) | -20°C | Long-term | Inert gas (e.g., Argon, Nitrogen) recommended | Tightly sealed, opaque container |
| Powder (DCHA Salt) | 2-8°C | Short- to medium-term | Dry | Tightly sealed, opaque container |
| Powder (DCHA Salt) | -20°C | Long-term | Dry | Tightly sealed, opaque container |
| In Solution | -20°C or -80°C | Short-term | In a suitable dry, aprotic solvent (e.g., DMF, DCM) | Tightly sealed vial with a septum |
Note: While specific quantitative long-term stability data at various temperatures is not extensively published, adherence to these conditions is the industry standard for preserving the quality of protected amino acids. For solutions, it is advisable to prepare them fresh whenever possible to avoid potential degradation.
Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed cleavage of its protecting groups.
Under acidic conditions, the initial point of cleavage is typically the more labile Boc group, yielding H-Ser(tBu)-OH. With stronger acids or longer exposure times, the tBu group can also be cleaved, ultimately leading to unprotected serine (H-Ser-OH). Other potential, though less commonly discussed in the context of storage, degradation pathways could include hydrolysis of the carbamate and ether linkages under harsh conditions.
Experimental Protocols for Stability and Purity Assessment
A robust analytical methodology is essential for assessing the purity of this compound and detecting any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
General Workflow for Stability Testing
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the active pharmaceutical ingredient (in this case, this compound) from its degradation products, process impurities, and other potential interferents. While a specific, validated method for this compound is not publicly available, a general approach to developing such a method would involve the following:
-
Column Selection: A reversed-phase column, such as a C18 or C8, is typically suitable for separating compounds of this polarity.
-
Mobile Phase: A gradient elution is often necessary to achieve good separation of the parent compound from its more polar degradation products. A common mobile phase system would consist of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% TFA or 0.1% formic acid)
-
Solvent B: Acetonitrile or methanol with the same acidic modifier
-
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for detecting the peptide bond and the carbamate group.
-
Forced Degradation: To ensure the method is stability-indicating, the this compound sample should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The resulting chromatograms should demonstrate that the degradation products are well-resolved from the main peak.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the spectral purity of the this compound peak, providing confidence that no impurities are co-eluting.
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its potential degradation products. The disappearance of characteristic signals for the Boc (around 1.4 ppm in ¹H NMR) and tBu (around 1.2 ppm in ¹H NMR) groups would indicate degradation.
-
Mass Spectrometry (MS): MS is invaluable for confirming the molecular weight of this compound and identifying the mass of any degradation products, which can help in elucidating the degradation pathways.
Logical Relationship for Handling and Use
To ensure the successful application of this compound in peptide synthesis, a logical workflow for its handling and use should be followed.
References
Synthesis of Boc-Ser(tBu)-OH: An In-depth Technical Guide for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH), a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the tert-butyl (tBu) group on the hydroxyl side chain offers orthogonal protection, enabling the precise and efficient construction of complex peptide sequences. This document details the prevalent synthetic methodologies, complete with experimental protocols and comparative quantitative data, to serve as a valuable resource for professionals in peptide chemistry and drug development.
Introduction to this compound in Peptide Synthesis
This compound is an indispensable building block in modern peptide chemistry. The Boc group provides temporary protection for the α-amino functionality, which can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). Simultaneously, the acid-labile tert-butyl ether safeguards the serine hydroxyl group, preventing undesirable side reactions during peptide coupling steps. This dual-protection scheme is fundamental to the stepwise elongation of peptide chains on a solid support. The stability of the protected amino acid under various coupling conditions and its ease of incorporation make it a preferred choice for the synthesis of therapeutic peptides and other biologically active molecules.
Synthetic Pathways and Methodologies
The synthesis of this compound is typically approached through a multi-step process commencing from the readily available amino acid L-serine. The most common synthetic route involves a sequence of protection and saponification steps. An alternative, more direct approach involves the Boc-protection of commercially available O-tert-butyl-L-serine (H-Ser(tBu)-OH).
A prevalent industrial synthesis pathway is outlined below:
Boc-Ser(tBu)-OH: A Comprehensive Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH, is a pivotal amino acid building block in modern organic and medicinal chemistry. Its dual-protection strategy, featuring the acid-labile Boc group on the α-amino function and the robust tert-butyl ether protecting the side-chain hydroxyl group, offers exceptional versatility and orthogonality in complex synthetic routes. This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and detailed experimental protocols for this compound, with a focus on its role in solid-phase peptide synthesis (SPPS). This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in peptide synthesis and drug development, facilitating the efficient and successful incorporation of this versatile building block into sophisticated molecular architectures.
Introduction
The precise construction of peptides and other complex organic molecules is fundamental to advancements in therapeutics, materials science, and biotechnology.[1] The choice of protecting groups for reactive functionalities is a critical determinant of the success of a synthetic strategy. This compound has emerged as a cornerstone in this field due to its unique orthogonal protection scheme.[1] The tert-butoxycarbonyl (Boc) group provides temporary protection for the amine, which can be selectively removed under acidic conditions, while the tert-butyl (tBu) ether on the serine hydroxyl group offers stability against a wide range of reagents, including the basic conditions often employed in other synthetic steps.[2][3]
This guide will systematically detail the properties of this compound, its handling, and its application in the synthesis of peptides, with a particular focus on the widely used Boc-based solid-phase peptide synthesis (SPPS).
Physicochemical and Spectroscopic Properties
This compound is most commonly available as a dicyclohexylammonium (DCHA) salt to enhance its crystallinity, stability, and ease of handling.[4][5] The free acid form is not crystalline.[5] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₃NO₅ (Free Acid) | [6] |
| Molecular Weight | 261.31 g/mol (Free Acid) | [6] |
| CAS Number | 13734-38-8 (Free Acid) | [7] |
| Appearance | White to off-white powder (DCHA salt) | [5] |
| Melting Point | 161-164 °C (DCHA salt) | [5][8] |
| Optical Rotation [α]20/D | +24.5 ± 1.5° (c=1% in DMF) (DCHA salt) | [8] |
| Storage Temperature | 2-8°C | [8] |
| Solubility | Soluble in DMF, DCM, THF (Free Acid) | [2] |
Core Applications in Organic Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[2] The orthogonal nature of the Boc and tBu protecting groups is critical for the stepwise elongation of the peptide chain.[1]
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, the peptide chain is assembled on a solid support (resin). Each cycle of amino acid addition involves two key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).[9]
-
Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the newly freed N-terminus of the peptide chain.[4]
The tBu group on the serine side chain remains intact during the repetitive TFA treatments used for Boc deprotection, thus preventing unwanted side reactions at the hydroxyl group.[10]
Synthesis of Biologically Active Peptides and Therapeutics
This compound and its D-enantiomer, Boc-D-Ser(tBu)-OH, are crucial building blocks in the synthesis of numerous biologically active peptides and approved pharmaceutical drugs.
-
Buserelin: This synthetic analogue of gonadotropin-releasing hormone (GnRH) is used in the treatment of hormone-responsive cancers. The synthesis of Buserelin utilizes Boc-D-Ser(tBu)-OH, contributing to the peptide's enhanced metabolic stability.[11]
-
Somatostatin Analogues: These peptides are used in the treatment of various tumors and hormonal disorders. Syntheses of somatostatin and its analogues have incorporated Boc-protected serine derivatives.[5][12]
-
Enfuvirtide: An HIV fusion inhibitor, this 36-amino acid peptide's complex synthesis involves the use of this compound as one of its building blocks in a fragment-based approach.[2][6]
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in a typical Boc-SPPS workflow.
Conversion of this compound·DCHA Salt to the Free Acid
Prior to its use in coupling reactions, the DCHA salt must be converted to the free acid.[4]
Materials:
-
This compound·DCHA salt
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% aqueous citric acid or potassium bisulfate (KHSO₄), ice-cold
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound·DCHA salt in DCM or ethyl acetate.[4]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% aqueous citric acid or KHSO₄. This step protonates the dicyclohexylamine, rendering it water-soluble and facilitating its removal from the organic phase.[4]
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual acid.[4]
-
Brine Wash: Perform a final wash with an equal volume of brine to remove the majority of the water from the organic layer.[4]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid of this compound as a solid or oil.[4]
-
Verification: Confirm the complete removal of DCHA by ensuring the product fully dissolves in the coupling reaction solvent.
N-Terminal Boc Deprotection
This protocol describes the removal of the N-terminal Boc group from a peptide-resin.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Isopropanol
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Pre-wash: Wash the resin with DCM.
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain. Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[4]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then again with DCM to remove residual TFA.[4]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin twice with a 5-10% solution of DIEA in DCM or DMF for 2 minutes each time.[4]
-
Final Wash: Wash the resin with DCM to remove excess DIEA. The resin is now ready for the coupling step.
Coupling of this compound
Due to the steric hindrance of the tert-butyl group, the choice of coupling reagent is crucial for achieving high coupling efficiency.[4] Uronium salts like HBTU and HATU are generally more efficient than carbodiimides like DIC for coupling hindered amino acids.[13]
Materials:
-
Deprotected peptide-resin
-
This compound (free acid) (3-4 equivalents)
-
HBTU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Coupling Solution: In a separate vessel, dissolve this compound (3-4 eq.) and HBTU (3-4 eq.) in DMF.[4]
-
Activation: Add DIEA (6-8 eq.) to the amino acid solution to activate it.[4]
-
Coupling: Immediately add the activated solution to the deprotected and neutralized peptide-resin.[4]
-
Reaction: Agitate the reaction mixture for 15-60 minutes at room temperature.[4]
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM.[4]
Materials:
-
Deprotected peptide-resin
-
This compound (free acid) (3-4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 eq.) and HOBt (3-4 eq.) in DMF. Add DIC (3-4 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[4]
-
Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.[4]
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.[4]
-
Monitoring: Monitor the reaction progress using the Kaiser (ninhydrin) test.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM.[4]
Data Presentation
Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and time required for the incorporation of this compound. The following table provides a comparative summary based on typical outcomes in SPPS.
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Notes | Reference |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for hindered couplings. | [13] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most couplings. | [13] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings. | [13] |
| COMU | Excellent | 15 - 45 minutes | Very Low | High reactivity and an improved safety profile. | [13] |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for Boc-SPPS incorporating this compound.
Signaling Pathway Example: GnRH Receptor
Peptides synthesized using this compound derivatives, such as Buserelin, can act as ligands for cellular receptors, initiating downstream signaling cascades. Buserelin is a GnRH agonist. The following diagram illustrates a simplified view of the GnRH receptor signaling pathway.
Caption: Simplified GnRH receptor signaling pathway activated by agonists like Buserelin.
Conclusion
This compound is an invaluable building block for the synthesis of complex peptides and organic molecules. Its orthogonal protecting group strategy provides chemists with the necessary control to assemble intricate structures with high fidelity. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. frontiersin.org [frontiersin.org]
- 2. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 13734-38-8 | Benchchem [benchchem.com]
- 12. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Efficiency Coupling of Boc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Serine is a frequently occurring amino acid in peptide sequences. During Solid-Phase Peptide Synthesis (SPPS), its hydroxyl side chain necessitates protection to prevent undesirable side reactions. The tert-butyl (tBu) group is a common and effective protecting group for the serine side chain in the Boc/Bzl protection strategy, offering stability during synthesis and clean removal during final cleavage. However, the bulky nature of both the N-terminal Boc group and the side-chain tBu group makes Boc-Ser(tBu)-OH a sterically hindered amino acid. This steric hindrance poses a significant challenge, often leading to slow and incomplete coupling reactions, which can compromise the purity and final yield of the target peptide.
The selection of an appropriate coupling reagent and a carefully optimized protocol are therefore critical to ensure the efficient incorporation of this compound into a growing peptide chain. This document provides a comprehensive guide to the most effective coupling reagents, detailed experimental protocols, and strategies to mitigate potential side reactions.
2. Handling of this compound·DCHA Salt
To improve stability and handling, this compound is frequently supplied as a dicyclohexylamine (DCHA) salt. This salt must be converted to the free acid form before it can be used in a coupling reaction.[1]
Protocol: Conversion of DCHA Salt to Free Acid
-
Dissolution: Dissolve the this compound·DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous citric acid or potassium bisulfate (KHSO₄) solution. This step protonates the DCHA, making it water-soluble and allowing for its removal from the organic phase.[1]
-
Water Wash: Wash the organic layer with water to remove residual acid.[1]
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic layer.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid of this compound.[1]
-
Verification: Confirm the complete removal of DCHA by ensuring the product fully dissolves in the coupling solvent (e.g., DMF).[1]
3. Selection of Coupling Reagents
The choice of coupling reagent is paramount for overcoming the steric hindrance of this compound. Reagents can be broadly categorized into carbodiimides and onium (aminium/phosphonium) salts.
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective and common coupling reagent.[1] However, for sterically hindered amino acids, its reaction rates can be slow and yields may be low.[2] Its use is almost always coupled with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to accelerate coupling and suppress racemization.[1][2] DIC is preferred over DCC in SPPS because its urea byproduct is soluble in common washing solvents.[3]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally more efficient and faster than carbodiimides, making them highly recommended for challenging couplings like that of this compound.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and effective reagent that forms an HOBt active ester.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a more reactive HOAt ester, making it one of the most efficient reagents, especially for hindered couplings.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent based on OxymaPure. It offers coupling efficiencies comparable to HATU and is not based on potentially explosive triazole compounds.[4]
-
4. Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance characteristics of key coupling reagents for incorporating this compound.
| Coupling Reagent/Method | Relative Efficiency | Coupling Speed | Racemization Risk | Key Characteristics & Considerations |
| DIC / HOBt | Moderate | Moderate to Slow | Low (with HOBt) | Cost-effective and widely used. May require longer reaction times or double coupling for sterically hindered residues.[1][3] |
| DIC / OxymaPure | High | Fast | Very Low | Oxyma outperforms HOBt as an additive and is comparable to HOAt.[2] A safer, non-explosive alternative to triazole-based additives. |
| HBTU / DIEA | High | Fast | Low | A popular and highly effective uronium salt.[1] Can cause guanidinylation of the N-terminal amine if not pre-activated.[5] |
| HATU / DIEA | Very High | Very Fast | Very Low | Generally considered one of the most powerful coupling reagents due to the formation of a highly reactive OAt ester.[4] Recommended for difficult sequences. |
| COMU / DIEA | Very High | Very Fast | Very Low | Efficiency is comparable to HATU.[4] Based on Oxyma, making it a safer alternative to HBTU/HATU.[4] |
5. Experimental Protocols
The following protocols outline the standard cycle for incorporating this compound in manual SPPS. Adjustments may be required based on the specific peptide sequence and resin.
5.1. General SPPS Cycle: Deprotection and Neutralization
This procedure is performed on the peptide-resin prior to the coupling step.
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection (TFA Treatment):
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]
-
Perform a short pre-wash for 5 minutes, drain, and add fresh 50% TFA/DCM solution.[6]
-
Agitate for 20-25 minutes to ensure complete removal of the Boc group.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual acid.[1][6]
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[1]
-
Agitate for 2 minutes and drain. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[1] The resin is now ready for coupling.
-
5.2. Protocol 1: Coupling with DIC/HOBt
-
Pre-activation: In a separate reaction vessel, dissolve this compound (3-4 eq.) and HOBt (3-4 eq.) in DMF. Add DIC (3-4 eq.) to the solution.[1]
-
Activation Time: Allow the mixture to pre-activate at room temperature for 10-15 minutes.[1]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[1]
-
Monitoring: Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling should be allowed to continue or a second coupling should be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[1]
5.3. Protocol 2: Coupling with HBTU/HATU/COMU
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3-4 eq.) and the onium salt (HBTU, HATU, or COMU; 3-4 eq.) in DMF.[1]
-
Activation: Add DIEA (6-8 eq.) to the amino acid/coupling reagent solution. The solution will typically change color, indicating activation.[1]
-
Coupling: Immediately add the activated solution to the neutralized peptide-resin.[1]
-
Reaction: Agitate the reaction vessel at room temperature. Reaction times are typically much shorter than with carbodiimides, ranging from 15 to 60 minutes.[1]
-
Monitoring: Monitor the reaction for completion using the ninhydrin test.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[1]
6. Mandatory Visualizations
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Caption: Logical flow of amino acid activation and coupling.
7. Potential Side Reactions and Mitigation Strategies
-
Racemization: The risk of losing stereochemical integrity is present during the activation step.
-
Dehydration of Serine Side Chain: The serine side chain can undergo β-elimination to form a dehydroalanine residue.
-
Mitigation: Employ milder activation methods and avoid using excessive amounts of base.[1] The tBu protecting group offers good stability against this side reaction.
-
-
Diketopiperazine (DKP) Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.[1]
-
Guanidinylation: Uronium/aminium reagents (like HBTU, HATU) can react with the free N-terminal amine to form an irreversible guanidinium group, terminating the chain.[5]
-
N→O Acyl Shift: Under strong acidic conditions, such as during final HF cleavage, the peptide bond can migrate to the hydroxyl group of an unprotected serine.
The successful incorporation of the sterically hindered this compound residue is a critical step in the synthesis of many complex peptides. While cost-effective carbodiimide methods like DIC/HOBt can be employed, they may require longer reaction times or double coupling. For higher efficiency, speed, and to minimize side reactions, the use of onium salt-based reagents such as HATU or COMU is strongly recommended.[1] By following the detailed protocols for DCHA salt removal, coupling, and being mindful of potential side reactions, researchers can achieve high yields of serine-containing peptides with excellent purity.
References
Protocol for the Removal of the Boc Group from Serine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis and other organic syntheses due to its stability under various conditions and its facile removal under acidic conditions.[] This document provides detailed protocols for the deprotection of the Boc group from the amino acid serine, a critical step in the synthesis of serine-containing peptides and other molecules. The protocols outlined below are applicable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The choice of deprotection conditions is crucial to ensure complete removal of the Boc group while minimizing side reactions.[2] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[3] This application note also discusses potential side reactions and strategies to mitigate them.
Quantitative Data Summary
The selection of a Boc deprotection protocol often involves a trade-off between reaction speed and the potential for side reactions. The following table summarizes common conditions for the removal of the Boc group from serine, providing a basis for method selection and optimization.
| Reagent/Solvent | Concentration | Temperature | Reaction Time | Typical Application | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v)[2][4] | Room Temperature | 1 - 4 hours[4] | Solution-phase synthesis | Reaction progress should be monitored by TLC.[4] |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v)[5] | Room Temperature | 2 x 2-25 min[2][5] | Solid-phase peptide synthesis (SPPS) | A short pre-wash (2-5 minutes) followed by a longer deprotection step is common.[2][5] |
| 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane | 5-10 equivalents[3] | Room Temperature | 30 minutes[3] | Solution-phase synthesis | Solvent is removed in vacuo after completion.[3] |
| Water | N/A | 90-100 °C | ~12 minutes[6] | Green chemistry approach | Catalyst-free method with excellent yields for various N-Boc amines.[6] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.[3]
Materials:
-
Boc-Ser(Bzl)-peptide-resin[2]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavengers (e.g., 0.5% dithiothreitol (DTE) if Cys, Met, or Trp are present)[5][7]
-
5% Diisopropylethylamine (DIPEA) in DCM[3]
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[3]
-
Pre-wash: Wash the resin three times with DCM.[2]
-
Deprotection:
-
Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[3][5] If necessary, include a scavenger in the TFA/DCM solution.[5]
-
Agitate the mixture for 2 minutes and then drain the solution.[2]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[3]
-
-
Washing: Wash the resin three times with DCM.[3]
-
Neutralization: Wash the resin three times with a 5% solution of DIPEA in DCM to neutralize the resulting trifluoroacetate salt.[3]
-
Final Washing: Wash the resin three times with DCM to remove excess DIPEA.[3]
-
The resin is now ready for the next coupling step.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane for Solution-Phase Synthesis
This protocol is suitable for the deprotection of Boc-protected serine in solution.
Materials:
-
Boc-Serine derivative
-
Anhydrous 1,4-Dioxane
-
4 M Hydrogen Chloride (HCl) in 1,4-Dioxane[3]
-
Ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected serine derivative in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 5-10 equivalents of 4 M HCl in dioxane to the solution.[3]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up:
-
Upon completion, remove the solvent in vacuo.[3]
-
The resulting hydrochloride salt can often be precipitated by the addition of cold ether.
-
Collect the precipitate by filtration and wash with cold ether.
-
-
Drying: Dry the product under vacuum.[3]
Potential Side Reactions and Mitigation
Several side reactions can occur during the acidic deprotection of the Boc group, potentially leading to impurities.
-
Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[][7] The addition of scavengers such as thiophenol, anisole, or dithiothreitol (DTE) to the deprotection solution can trap the tert-butyl cation and prevent this side reaction.[][5]
-
Aspartimide Formation: Peptides containing an Asp-Ser sequence are susceptible to the formation of a cyclic aspartimide intermediate under acidic conditions.[3][5] This can lead to a mixture of α- and β-aspartyl peptides. Using milder deprotection conditions and shorter reaction times can help minimize this side reaction.[3]
-
N-O Acyl Shift: In serine-containing peptides, an N-O acyl shift can occur during deprotection with strong acids like TFA. This involves the migration of the peptide chain from the amide nitrogen to the hydroxyl group of serine. This rearrangement is reversible and can be influenced by the cleavage cocktail and work-up conditions.
Visualizations
Caption: General experimental workflows for Boc deprotection of serine in SPPS and solution-phase.
References
Handling Boc-Ser(tBu)-OH DCHA Salt in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, particularly utilizing tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the serine residue presents unique challenges due to its hydroxyl side chain. Effective protection of this functional group is critical to prevent unwanted side reactions. Boc-Ser(tBu)-OH, with its tert-butyl ether protection on the side chain, is a commonly used building block for this purpose. To enhance stability and improve handling characteristics, this amino acid derivative is frequently supplied as a dicyclohexylamine (DCHA) salt.[1] However, this salt form necessitates a preparatory step to liberate the free acid, which is the reactive species in the subsequent coupling reaction.[1]
This document provides detailed application notes and protocols for the proper handling of this compound DCHA salt, including the conversion to its free acid, subsequent coupling strategies, and methods to mitigate potential side reactions.
Conversion of this compound DCHA Salt to Free Acid
The primary and most crucial step before using this compound DCHA in peptide synthesis is the removal of the dicyclohexylamine salt to generate the free carboxylic acid. This is achieved through a liquid-liquid extraction procedure where the DCHA is protonated with a mild acid, rendering it water-soluble and allowing for its separation from the organic phase containing the desired free amino acid.
Experimental Protocol
Materials:
-
This compound DCHA salt
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous citric acid solution (ice-cold) or 10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)[1][2]
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound DCHA salt in a suitable organic solvent such as ethyl acetate or dichloromethane (approximately 5-10 mL of solvent per gram of salt).[1][2]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% aqueous citric acid or potassium bisulfate solution. This step protonates the dicyclohexylamine, making it soluble in the aqueous layer.[1] The pH of the aqueous phase after the first wash should be between 2 and 3.[2]
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid.[1]
-
Brine Wash: Perform a final wash with an equal volume of brine to remove the majority of the dissolved water from the organic layer.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid of this compound as a white solid or a viscous oil.[1]
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | >95% | General expectation for this type of salt conversion. |
| Purity (TLC) | ≥98% |
Verification of DCHA Removal by ¹H NMR Spectroscopy
To ensure the complete removal of dicyclohexylamine, ¹H NMR spectroscopy can be utilized. The spectrum of the final product should be free of the characteristic signals of DCHA.
-
This compound (Free Acid) Expected ¹H NMR Signals (CDCl₃, 400 MHz):
-
δ 5.30 (d, 1H, -NH)
-
δ 4.35 (m, 1H, α-CH)
-
δ 3.85 (dd, 1H, β-CH₂)
-
δ 3.55 (dd, 1H, β-CH₂)
-
δ 1.45 (s, 9H, Boc -C(CH₃)₃)
-
δ 1.15 (s, 9H, tBu -C(CH₃)₃)
-
-
Dicyclohexylamine (DCHA) Characteristic ¹H NMR Signals (CDCl₃, 400 MHz):
The absence of the multiplet around δ 2.5-2.6 ppm in the ¹H NMR spectrum of the product is a strong indicator of successful DCHA removal.
Coupling of this compound in Solid-Phase Peptide Synthesis
Once the free acid of this compound has been obtained and verified, it can be incorporated into a growing peptide chain on a solid support. The general cycle of Boc-SPPS involves deprotection of the N-terminal Boc group of the resin-bound peptide, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.
Experimental Protocol for a Single Coupling Cycle
This protocol assumes a manual SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (free acid)
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Activation additive (e.g., HOBt, if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM, followed by washing with DMF.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DMF (2 x 2 minutes).[1]
-
Wash the resin with DMF.
-
-
Amino Acid Activation and Coupling (Example using HBTU):
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 equivalents), and HOBt (optional but recommended, 3-4 equivalents) in DMF.[1][5]
-
Add DIEA (6-8 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.[1]
-
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[1][5]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, especially with a sterically hindered amino acid like this compound.
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Potential for Racemization | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective option, though it can be slower for more challenging couplings.[1] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and faster alternative to DIC/HOBt for most coupling reactions.[1] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[1] |
| COMU | Excellent | 15 - 45 minutes | Very Low | Offers high reactivity with an improved safety profile as it does not release potentially explosive benzotriazole byproducts.[1][6] |
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the incorporation of serine residues in peptide synthesis. Proper protection and careful selection of coupling conditions are key to minimizing these.
-
Racemization: The chiral center of the amino acid can epimerize during the activation step.
-
Mitigation: The use of additives like HOBt significantly suppresses racemization. Uronium/phosphonium salt-based reagents such as HATU are known to minimize racemization compared to carbodiimides.[1]
-
-
Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.
-
N- to O-Acyl Migration: Under acidic conditions, the peptide bond can migrate from the amino group to the hydroxyl group of serine, forming an ester linkage. This is a greater concern during the final cleavage from the resin with strong acids like HF.
-
Mitigation: The use of the tert-butyl (tBu) ether protecting group on the serine side chain effectively prevents this side reaction.[1]
-
-
Dehydration: The side chain of serine can undergo dehydration to form dehydroalanine, particularly with certain coupling reagents.
-
Mitigation: Avoid prolonged activation times and high temperatures during the coupling step.
-
Visualized Workflows and Logic
Workflow for DCHA Salt Conversion to Free Acid
Caption: Workflow for the conversion of this compound DCHA salt to the free acid.
General Boc-SPPS Coupling Cycle
Caption: A single coupling cycle in Boc-SPPS for the incorporation of this compound.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent for this compound.
Conclusion
The successful incorporation of this compound into a peptide sequence is contingent upon the careful handling of its DCHA salt form and the judicious selection of a coupling reagent. The initial conversion to the free acid is a straightforward but critical step that must be performed correctly to ensure high yields in subsequent coupling reactions. While cost-effective coupling reagents like DIC/HOBt are suitable for many applications, more efficient uronium salts such as HBTU, HATU, and COMU are recommended for challenging couplings to ensure high purity and yield of the final serine-containing peptide.[1] By following these detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this compound DCHA in their peptide synthesis workflows.
References
Application Notes and Protocols: Solubility of Boc-Ser(tBu)-OH in DMF and DCM
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-O-tert-butyl-L-serine, commonly referred to as Boc-Ser(tBu)-OH, is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and other organic synthesis applications.[1] Its dual protection, with a Boc group on the α-amino group and a tert-butyl ether on the side-chain hydroxyl group, offers orthogonal stability, making it a versatile building block for complex peptide assembly.[1] A critical parameter for its effective use, particularly in automated and manual peptide synthesis, is its solubility in commonly used organic solvents. This document provides detailed application notes on the solubility of this compound in dimethylformamide (DMF) and dichloromethane (DCM), along with a protocol for its solubility determination.
Solubility Profile
This compound is generally characterized by its good solubility in polar aprotic solvents, which are standard in peptide synthesis.
Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Common Use in SPPS | Quantitative Solubility Data | Source Citation |
| Dimethylformamide (DMF) | C₃H₇NO | Coupling and wash steps | Soluble. Specific quantitative data is not readily available in the literature, but it is known to be soluble for standard coupling concentrations. The dicyclohexylammonium (DCHA) salt is soluble at 1% (c=1) for optical rotation measurements. | [1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Resin swelling, deprotection, and wash steps | Soluble. Specific quantitative data is not readily available in the literature, but it is widely used as a solvent for reactions involving this compound. | [1][2] |
Note on Quantitative Data: While qualitative descriptions of this compound's solubility in DMF and DCM are widely reported, specific quantitative values (e.g., in g/L or mol/L) at various temperatures are not consistently available in peer-reviewed literature or technical data sheets. The provided information is based on its common and effective use in standard laboratory procedures. For applications requiring precise solubility limits, experimental determination is recommended using the protocol outlined below.
Experimental Protocols
This section details a standardized protocol for determining the solubility of this compound in a given organic solvent. This method is adapted from established procedures for similar protected amino acids.
Protocol: Gravimetric Determination of this compound Solubility
Objective: To determine the saturation solubility of this compound in DMF or DCM at a specific temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMF or DCM (synthesis grade)
-
Scintillation vials or other sealable glass vials
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe with a solvent-resistant filter (e.g., PTFE)
-
Drying oven or vacuum oven
Procedure:
-
Preparation:
-
Pre-weigh several clean, dry scintillation vials.
-
Add an excess amount of this compound to each pre-weighed vial. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.
-
Record the initial mass of this compound added to each vial.
-
-
Equilibration:
-
Add a precise volume of the desired solvent (DMF or DCM) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the solutions vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). Ensure that undissolved solid remains in each vial.
-
-
Sample Collection and Analysis:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any solid particles.
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Record the exact volume of the supernatant transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vials containing the supernatant in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).
-
Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.
-
Weigh the vials containing the dried this compound residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass.
-
Determine the solubility by dividing the mass of the dissolved solid by the volume of the supernatant collected. The result can be expressed in units such as g/L or mg/mL.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
References
Application Notes and Protocols for the Incorporation of Boc-Ser(tBu)-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of serine residues into complex peptide sequences is a critical aspect of peptide synthesis, impacting the structure, function, and therapeutic potential of the final product. The hydroxyl side chain of serine presents a unique challenge, necessitating the use of protecting groups to prevent unwanted side reactions during synthesis. Boc-Ser(tBu)-OH, a serine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether, is a cornerstone reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy.[1][2] This document provides detailed application notes and protocols for the effective incorporation of this compound into complex peptide sequences, covering both solid-phase and solution-phase methodologies.
Key Applications of this compound
The dual protection offered by this compound provides significant advantages in peptide synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): It is extensively used in SPPS for the stepwise and controlled addition of serine residues into a growing peptide chain.[3]
-
Synthesis of Bioactive Peptides: This reagent is instrumental in the synthesis of peptides with a wide range of biological activities, including those with neurotrophic and antimicrobial properties.[1][2]
-
Precursor for Phosphopeptide Synthesis: Peptides synthesized with this compound can serve as precursors for the synthesis of phosphopeptides. The tert-butyl protecting group on the serine can be removed, and the exposed hydroxyl group can then be phosphorylated to study signaling pathways.
-
Organic Synthesis: Beyond peptide synthesis, this compound is a versatile building block in organic chemistry for creating complex molecules.[1]
Data Presentation: Comparison of Coupling Reagents for this compound in SPPS
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The following table summarizes the performance of common coupling reagents for this compound based on representative outcomes in SPPS.
| Coupling Reagent | Coupling Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slower for sterically hindered couplings.[3] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most standard couplings.[3] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[3] |
Experimental Protocols
Protocol 1: Conversion of this compound·DCHA Salt to the Free Acid
This compound is often supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and handling. The DCHA salt must be converted to the free acid before use in coupling reactions.[3]
Materials:
-
This compound·DCHA salt
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% aqueous citric acid or potassium bisulfate (KHSO₄), ice-cold
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound·DCHA salt in a suitable organic solvent like DCM or ethyl acetate.[3]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous citric acid or KHSO₄ solution. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.[3]
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid.[3]
-
Brine Wash: Perform a final wash with brine to remove the majority of the water from the organic layer.[3]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid of this compound as a solid or oil.[3]
-
Verification: Confirm the complete removal of DCHA by ensuring the product fully dissolves in the coupling reaction solvent or by NMR analysis.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating a this compound residue into a peptide chain on a solid support.
Workflow for SPPS using this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS).
A. Resin Preparation and Deprotection:
-
Swell the resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.
-
Wash the resin with DMF.
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.[3]
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[3]
B. Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[3]
-
Wash the resin with DCM.[3]
C. Coupling using HBTU (a common uronium salt method):
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (if using HBTU, 3-4 equivalents) in DMF.[3]
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution to activate it. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[3]
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[3]
Protocol 3: Solution-Phase Synthesis of a Dipeptide (Illustrative Example)
While the following protocol details the synthesis of Boc-Trp-Phe-OMe, the principles are directly applicable to the synthesis of a dipeptide using this compound by substituting the appropriate amino acids and adjusting purification conditions as needed.[4]
Materials:
-
Boc-L-Ser(tBu)-OH (1.0 equivalent)
-
L-Alanine methyl ester hydrochloride (or another C-terminally protected amino acid, 1.1 equivalents)
-
N,N-diisopropylethylamine (DIEA) (1.1 equivalents)
-
1-hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
5% NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Preparation of the free amino acid ester: Dissolve the amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride) in DCM. Add DIEA and stir for 15-20 minutes at room temperature to obtain the free base.[4]
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Ser(tBu)-OH and HOBt in anhydrous DCM.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Add the solution of the free amino acid methyl ester from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.[4]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.[4]
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[4]
-
Combine the pure fractions and evaporate the solvent to yield the dipeptide.
-
Application in a Biological Context: Serine Phosphorylation in the MAPK Signaling Pathway
Peptides containing serine are crucial for studying cellular signaling pathways where serine phosphorylation is a key regulatory event. The Mitogen-Activated Protein Kinase (MAPK) pathway is a prime example, controlling processes like cell proliferation, differentiation, and apoptosis.[5] Synthetic peptides containing serine residues, often prepared using building blocks like this compound, can be used as substrates for kinases in this pathway or as inhibitors to study their function.
MAPK Signaling Pathway and the Role of Serine Phosphorylation
Caption: Role of serine/threonine phosphorylation in the MAPK pathway.
Potential Side Reactions and Mitigation Strategies
When incorporating this compound, several side reactions can occur. Awareness of these and the implementation of appropriate mitigation strategies are crucial for obtaining high-purity peptides.
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon of the serine residue during activation. | Use of additives like HOBt, employing uronium/phosphonium coupling reagents (e.g., HATU), and avoiding prolonged activation times and high temperatures.[3] |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin to form a cyclic dipeptide, leading to chain termination. | Introduce the third amino acid as quickly as possible after the second. Use in situ neutralization protocols.[3] |
| N-O Acyl Shift | Under strongly acidic conditions (e.g., final cleavage with HF), the peptide bond can migrate from the amino group to the hydroxyl group of serine, forming an ester linkage. | The tert-butyl (tBu) ether protecting group on the serine side chain effectively prevents this side reaction.[3] |
| Dehydration | The side chain of serine can undergo dehydration to form dehydroalanine, particularly with certain coupling reagents. | Use milder activation methods and avoid excessive amounts of base.[3] |
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into complex peptide sequences, enabling the synthesis of high-purity peptides for a wide range of applications in research and drug development.
References
Application Notes: Use of Boc-Ser(tBu)-OH in the Synthesis of Neurotrophic Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic factors are essential proteins that regulate the survival, development, and function of neurons. Their therapeutic potential in neurodegenerative diseases has driven the development of smaller, more stable peptide mimetics that can replicate their function. A key challenge in the chemical synthesis of these peptides is the protection of reactive side chains of amino acids. Boc-Ser(tBu)-OH is a crucial building block in Boc-based solid-phase peptide synthesis (SPPS) for incorporating serine residues. The tert-butyl (tBu) ether protecting group on the serine hydroxyl side chain is stable under the acidic conditions used for Nα-Boc deprotection, preventing unwanted side reactions. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a neurotrophic peptide mimetic.
Featured Application: Synthesis of a BDNF Loop 4 Mimetic Precursor
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. GSB-106, a dimeric dipeptide mimetic of BDNF loop 4, has demonstrated significant neuroprotective and antidepressant-like activities.[1][2][3][4][5] GSB-106 is bis(N-monosuccinyl-L-seryl-L-lysine) hexamethylenediamide.[1][2][3][4][5] This application note details the synthesis of the monomeric precursor, N-succinyl-Ser-Lys, on a solid support using Boc-SPPS, featuring the incorporation of this compound.
Data Presentation
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent | Supplier | Grade |
| Boc-Lys(2-Cl-Z)-OH | Various | Peptide Synthesis Grade |
| This compound | Various | Peptide Synthesis Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.7 mmol/g |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Succinic Anhydride | Various | Reagent Grade |
| Piperidine | Various | Reagent Grade |
| Acetic Anhydride | Various | Reagent Grade |
| Pyridine | Various | Anhydrous |
| Hexamethylenediamine | Various | Reagent Grade |
| Hydrogen Fluoride (HF) | Specialized Supplier | Anhydrous |
| Anisole | Various | Reagent Grade |
Table 2: Representative Yields and Purity for Neurotrophic Peptide Mimetic Synthesis
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (HPLC) |
| SPPS | Boc-Ser(tBu)-Lys(2-Cl-Z)-Resin | - | - | - | - |
| Succinylation | Succinyl-Ser(tBu)-Lys(2-Cl-Z)-Resin | - | - | - | - |
| Cleavage | Crude Succinyl-Ser-Lys-NH₂ | 150 | 125 | 83 | >75% |
| Purification | Purified Succinyl-Ser-Lys-NH₂ | 125 | 95 | 76 | >98% |
| Dimerization | Crude GSB-106 | 220 | 175 | 80 | >70% |
| Final Purification | Purified GSB-106 | 175 | 130 | 74 | >99% |
Note: Yields are hypothetical and based on typical results for SPPS and solution-phase reactions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Succinyl-Ser-Lys-NH₂
This protocol describes the manual synthesis of the peptide on a 0.5 mmol scale.
1. Resin Preparation:
-
Swell 715 mg of Rink Amide MBHA resin (~0.5 mmol) in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
2. Fmoc Deprotection of the Resin:
-
Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 10 mL of 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
3. Coupling of the First Amino Acid (Boc-Lys(2-Cl-Z)-OH):
-
In a separate vessel, dissolve 1.5 mmol of Boc-Lys(2-Cl-Z)-OH and 1.5 mmol of HOBt in 5 mL of DMF.
-
Add 1.5 mmol of DIC and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (a negative test indicates completion).
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride, pyridine, and DMF (1:1:3) for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
5. Nα-Boc Deprotection:
-
Treat the resin with 10 mL of 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 10 mL of 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DMF (3 x 10 mL).
6. Neutralization:
-
Treat the resin with 10 mL of 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL).
7. Coupling of the Second Amino Acid (this compound):
-
In a separate vessel, dissolve 1.5 mmol of this compound and 1.5 mmol of HOBt in 5 mL of DMF.
-
Add 1.5 mmol of DIC and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
8. N-terminal Succinylation:
-
Treat the resin with a solution of succinic anhydride (10 eq) and DIEA (5 eq) in DMF for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
9. Cleavage and Side-Chain Deprotection:
-
Transfer the dried resin to a high-density polyethylene (HDPE) reaction vessel suitable for HF cleavage.
-
Add 1 mL of anisole (scavenger) per 100 mg of resin.
-
Carefully condense anhydrous HF (approximately 10 mL) into the vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide with cold diethyl ether and centrifuge to collect the crude product.
10. Purification:
- Purify the crude peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilize the pure fractions to obtain the purified Succinyl-Ser-Lys-NH₂.
Protocol 2: Dimerization to Form GSB-106
1. Activation of the Purified Peptide:
-
Dissolve 2 equivalents of the purified Succinyl-Ser-Lys-NH₂ in DMF.
-
Add 2 equivalents of HOBt and 2 equivalents of DIC.
-
Stir the mixture for 30 minutes at 0°C.
2. Dimerization Reaction:
-
In a separate vessel, dissolve 1 equivalent of hexamethylenediamine in DMF.
-
Slowly add the activated peptide solution to the hexamethylenediamine solution.
-
Stir the reaction mixture at room temperature overnight.
3. Purification of GSB-106:
-
Remove the solvent under reduced pressure.
-
Purify the crude GSB-106 by preparative reverse-phase HPLC as described in Protocol 1, step 10.
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
References
- 1. Low-Molecular Weight BDNF Mimetic, Dimeric Dipeptide GSB-106, Reverses Depressive Symptoms in Mouse Chronic Social Defeat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The mimetic of the brain neurotrophic factor GSB-106 has neuroprotective and neuroregenerative effects in experimental ischemic stroke | Povarnina | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 4. Сhronically Administered BDNF Dipeptide Mimetic GSB-106 Prevents the Depressive-like Behavior and Memory Impairments after Transient Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mimetic of the brain neurotrophic factor GSB-106 has neuroprotective and neuroregenerative effects in experimental ischemic stroke | Povarnina | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
Application of Boc-Ser(tBu)-OH in the Development of the Antimicrobial Peptide Anoplin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of microbial cell membranes.[1] Anoplin, a small 10-amino acid peptide (Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH₂), originally isolated from the venom of the solitary wasp Anoplius samariensis, has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2]
The chemical synthesis of AMPs, like Anoplin, is crucial for structure-activity relationship (SAR) studies and for the production of sufficient quantities for preclinical and clinical evaluation. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose. The synthesis of peptides containing hydroxyl-bearing amino acids, such as serine and threonine, requires effective protection of the side-chain hydroxyl group to prevent unwanted side reactions during peptide chain elongation.
This application note details the use of Nα-tert-butyloxycarbonyl-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH) in the Boc-SPPS of Anoplin and its analogs. The tert-butyl (tBu) ether protecting group on the serine side chain is stable to the moderately acidic conditions used for the removal of the Nα-Boc group during each cycle of SPPS, but is readily cleaved under the strong acidic conditions of the final cleavage step. This strategy ensures high-purity and high-yield synthesis of serine-containing antimicrobial peptides.
Data Presentation
The following tables summarize the quantitative data related to the synthesis and biological activity of Anoplin and a representative analog.
| Parameter | Value | Reference |
| Peptide Sequence | Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH₂ | [1] |
| Molecular Weight | 1178.5 Da | Calculated |
| Crude Purity (Post-Synthesis) | 75-85% | [3] |
| Purity (Post-HPLC) | >95% | [3] |
| Overall Yield (Post-Purification) | 20-30% | [4] |
Table 1: Synthesis and Purification Data for Anoplin.
| Microorganism | Anoplin MIC (μg/mL) | Anoplin Analog (Ano-A8) MIC (μg/mL) |
| Escherichia coli ATCC 25922 | 26 | 16 |
| Staphylococcus aureus ATCC 25923 | 13 | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of Synthetic Anoplin and an Analog. [5]
| Peptide | HC₅₀ (μM) | IC₅₀ against HEK 293 cells (μM) |
| Anoplin | > 128 | > 64 |
| Anoplin[5-9] (stapled analog) | ~74 | ~16 |
Table 3: Hemolytic Activity and Cytotoxicity of Anoplin and a Stapled Analog. [4]
Experimental Protocols
Boc-SPPS of Anoplin
This protocol outlines the manual synthesis of Anoplin using Boc-protected amino acids, including Boc-Thr(tBu)-OH (as a proxy for this compound chemistry), on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Boc-amino acids (including Boc-Thr(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of Rink Amide Linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Boc-Leu-OH):
-
Pre-activate a 3-fold molar excess of Boc-Leu-OH with DIC and HOBt in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).
-
Subsequent Amino Acid Couplings: Repeat steps 3-6 for each subsequent amino acid in the Anoplin sequence (Leu, Thr(tBu), Lys(Boc), Ile, Arg(Pbf), Lys(Boc), Leu, Leu, Gly).
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection (step 5).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[3]
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the peptide that inhibits visible bacterial growth.
Materials:
-
Synthetic Anoplin
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Peptide Dilution: Prepare a stock solution of Anoplin in sterile water or a suitable buffer. Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.
-
Bacterial Inoculation: Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. Add the bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5]
Hemolysis Assay
This assay evaluates the peptide's toxicity to red blood cells.
Materials:
-
Synthetic Anoplin
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (1000 x g for 5 minutes) and resuspend to a 2% (v/v) suspension in PBS.
-
Peptide Dilution: Prepare serial dilutions of Anoplin in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.[4]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the peptide's toxicity against a mammalian cell line (e.g., HEK 293).
Materials:
-
Synthetic Anoplin
-
HEK 293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed HEK 293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of Anoplin.
-
Controls: Include a vehicle control (cells treated with the peptide solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control. The IC₅₀ is the peptide concentration that reduces cell viability by 50%.[4]
Visualizations
Caption: Workflow for the Boc-SPPS of Anoplin.
Caption: Mechanism of action of Anoplin on bacterial membranes.
References
- 1. Anoplin, a novel antimicrobial peptide from the venom of the solitary wasp Anoplius samariensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stapled Anoplin as an Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Ser(tBu)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting workflows to address common issues and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the serine side chain can sterically hinder the approach of the activated amino acid to the resin-bound amine, slowing down the reaction.[1][2]
-
Reagent Choice: The selection of coupling reagent is critical. While cost-effective, carbodiimides like DIC in combination with HOBt can be slower for hindered couplings.[1] More powerful uronium or phosphonium salt-based reagents such as HBTU, HATU, or COMU are often more effective.[1][3]
-
Incomplete DCHA Salt Conversion: this compound is frequently supplied as a dicyclohexylamine (DCHA) salt to enhance stability. This salt must be converted to the free acid before coupling, and incomplete conversion will result in lower active reagent concentration.[1]
-
Side Reactions: Undesirable side reactions, such as racemization or dehydration of the serine side chain to dehydroalanine, can reduce the yield of the desired peptide.[1] The choice of coupling method and the use of additives like HOBt can mitigate these issues.[1][4]
Q2: My this compound is supplied as a DCHA salt. Do I need to do anything before using it in a coupling reaction?
A2: Yes, it is crucial to convert the this compound·DCHA salt to its free acid form before the coupling step. The dicyclohexylammonium ion will interfere with the reaction.[1] A standard laboratory procedure involves an acidic wash to remove the DCHA.[1]
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, uronium or phosphonium-based coupling reagents are highly recommended for their efficiency.[1][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective reagents for difficult couplings due to its high reactivity and low rates of racemization.[1][2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and faster alternative to carbodiimide methods for most couplings.[1][4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU, noted for its high solubility and safety profile.[3][5]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A cost-effective option, but it may require longer reaction times for hindered residues. The addition of HOBt is essential to suppress racemization.[1][4]
Q4: Can the base I use affect the coupling efficiency and purity?
A4: Absolutely. The choice and amount of base are critical. N,N-Diisopropylethylamine (DIEA) is commonly used.[1] However, for amino acids prone to racemization, such as serine derivatives, using a weaker base like 2,4,6-collidine may be beneficial.[6][7] It is also important to avoid excessive amounts of base, which can lead to side reactions.[8]
Troubleshooting Guide
If you are observing incomplete coupling, indicated by a positive ninhydrin or Kaiser test after the reaction, follow this troubleshooting workflow.
Issue: Incomplete Coupling of this compound
This workflow provides a step-by-step approach to diagnose and resolve low coupling efficiency.
Data Presentation
The choice of coupling reagent significantly impacts the reaction time and efficiency. The following table summarizes the typical performance of common coupling reagents for this compound.
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slow for hindered couplings.[1] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most couplings.[1] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings.[1] |
| COMU | Excellent | 15 - 45 minutes | Very Low | High efficiency comparable to HATU, with improved solubility and safety profile.[3][5] |
Note: The quantitative data are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.[1]
Experimental Protocols
Protocol 1: Conversion of this compound·DCHA Salt to Free Acid
This protocol is essential if your starting material is the DCHA salt.[1]
-
Dissolution: Dissolve the this compound·DCHA salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.
-
Water Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of this compound.
-
Verification: Confirm the complete removal of DCHA by methods such as NMR or by ensuring complete dissolution in the subsequent coupling reaction solvent.
Protocol 2: Coupling of this compound using HBTU
This protocol outlines a standard coupling procedure using a uronium salt activator.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with an appropriate deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM) to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[1]
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DCM or DMF (2 x 2 minutes).[1]
-
Washing: Wash the resin with DCM and then DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (if using HBTU, 3-4 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution to begin activation. Immediately add this activated solution to the resin and agitate for 30-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test. A negative result (clear or yellowish beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
Potential Side Reactions and Mitigation
Understanding and preventing side reactions is key to achieving high purity. The diagram below illustrates common side reactions during serine coupling.
References
Technical Support Center: Boc-Ser(tBu)-OH in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for side reactions encountered when using Boc-Ser(tBu)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are the protecting groups important?
This compound is a derivative of the amino acid serine used in peptide synthesis. It features two critical protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) ether on the side-chain hydroxyl group.[1] This dual-protection strategy allows for selective chemical reactions, preventing the amine and hydroxyl groups from participating in unintended side reactions during peptide chain elongation.[1]
Q2: What are the most common side reactions associated with this compound during coupling?
The primary side reactions involving the serine residue during peptide synthesis are:
-
O-acylation: The incoming activated amino acid mistakenly attaches to the serine's side-chain hydroxyl group instead of the N-terminal amine. This is more common if the hydroxyl group is unprotected.[2][3]
-
Dehydration (β-elimination): The serine side chain can lose a molecule of water to form dehydroalanine (Dha), an unsaturated amino acid.[4][5][6] This is a concern especially at elevated temperatures or with certain coupling reagents.[5]
-
Racemization: The chiral center of the serine residue can epimerize during the activation step, leading to a loss of stereochemical purity in the final peptide.[4][7][8]
Q3: How does the choice of coupling reagent affect these side reactions?
The coupling reagent is a critical factor in minimizing side reactions.[4] Highly reactive reagents can sometimes increase the likelihood of side reactions if not used under optimal conditions. Uronium/phosphonium salt-based reagents like HATU are known to be highly efficient and can minimize racemization compared to carbodiimides like DIC.[4] The addition of additives like HOBt can also help suppress racemization.[4][9]
Q4: My this compound is a DCHA salt. Do I need to do anything before using it?
Yes. This compound is often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling.[4] The DCHA salt must be converted to the free acid before it can be used in a coupling reaction. This is typically done by dissolving the salt in an organic solvent and performing an acidic wash to remove the dicyclohexylamine.[4]
Troubleshooting Guide
Issue 1: Mass spectrometry of my crude peptide shows a mass loss of 18 Da.
-
Potential Cause: This mass loss corresponds to the loss of a water molecule, strongly indicating that β-elimination (dehydration) of a serine residue to dehydroalanine has occurred.[5]
-
Troubleshooting Steps:
-
Review Coupling Conditions: Avoid excessive amounts of base and prolonged activation times, as these can promote dehydration.[4]
-
Lower Temperature: If using elevated temperatures (e.g., in microwave-assisted synthesis), consider reducing the temperature, as higher temperatures increase the rate of β-elimination.[5]
-
Choice of Reagent: Ensure you are using a suitable coupling reagent. Milder activation methods can help minimize this side reaction.[4]
-
Confirmation: Analyze the peptide by HPLC; the dehydroalanine-containing peptide will likely have a different retention time than the desired product.[5]
-
Issue 2: HPLC analysis shows a difficult-to-separate peak with the same mass as the target peptide.
-
Potential Cause: This could be due to racemization of an amino acid residue, creating a diastereomer of your target peptide. Serine is one of the amino acids prone to racemization.[7][8]
-
Troubleshooting Steps:
-
Optimize Coupling: Use additives like HOBt or its derivatives, which are known to suppress racemization.[4][9]
-
Select Appropriate Reagent: Uronium/phosphonium reagents such as HATU are generally better at minimizing racemization than carbodiimides alone.[4]
-
Control Temperature and Time: Avoid high temperatures and extended activation times during the coupling step.[4]
-
Base Selection: The choice and amount of base can influence racemization. Use a weaker base or the minimum necessary amount.[10]
-
Issue 3: My synthesis is showing low coupling efficiency or deletion sequences after the serine residue.
-
Potential Cause: Incomplete coupling at the serine residue. This can be due to steric hindrance from the bulky t-butyl protecting group, or aggregation of the peptide chain on the solid support.[2]
-
Troubleshooting Steps:
-
Extend Coupling Time: Increase the reaction time for the serine coupling step to ensure it goes to completion.
-
Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent like HATU, which is recommended for sterically hindered couplings.[4]
-
Perform a Double Coupling: After the initial coupling, repeat the coupling step with a fresh solution of the activated amino acid.
-
Monitor Coupling Completion: Use a qualitative test, like the Kaiser (ninhydrin) test, to check for the presence of free primary amines on the resin, which would indicate an incomplete reaction.[2]
-
Address Aggregation: If peptide aggregation is suspected, consider switching to a solvent like NMP or adding DMSO to disrupt secondary structures.[9]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective but can be slower for hindered couplings.[4] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable choice, faster than DIC/HOBt for most couplings.[4] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings.[4] |
Experimental Protocols
Protocol 1: Analysis of Crude Peptide for Side Products by LC-MS
This protocol outlines a general procedure for analyzing the crude peptide after cleavage from the resin to identify potential side reactions.
1. Peptide Cleavage and Precipitation:
- Take a small sample of the peptide-resin and wash thoroughly with Dichloromethane (DCM) and Methanol (MeOH), then dry under vacuum.[2]
- Prepare a suitable cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS for a standard Boc/tBu strategy).[2]
- Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.[2]
- Precipitate the cleaved peptide by adding it to cold diethyl ether.[2]
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[2]
2. Sample Preparation for Analysis:
- Dry the crude peptide pellet thoroughly.
- Dissolve the peptide in a suitable solvent, such as 50% Acetonitrile/Water containing 0.1% TFA.[2]
3. LC-MS Analysis:
- Inject the dissolved sample onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).
- Run a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA) to elute the peptide and any byproducts.
- Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm) and a mass spectrometer.
4. Data Interpretation:
- Expected Mass: Locate the peak corresponding to the theoretical mass of your target peptide.
- Deletion Sequences: Look for masses corresponding to the target peptide minus one or more amino acids.[2]
- Dehydration: Search for a peak with a mass 18 Da less than the expected mass, which indicates β-elimination of serine.[5]
- Racemization: Diastereomers formed by racemization may appear as a shoulder on the main peak or a closely eluting separate peak with the identical mass. Chiral chromatography may be required for definitive confirmation.[11]
- Other Adducts: Look for any other unexpected masses that could correspond to other side reactions or adducts from scavengers used in cleavage.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
Preventing racemization of Boc-Ser(tBu)-OH during coupling
Technical Support Center: Peptide Synthesis
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges in peptide synthesis.
Topic: Preventing Racemization of Boc-Ser(tBu)-OH During Coupling
Racemization, or the epimerization of the α-carbon, is a critical side reaction in peptide synthesis that can compromise the purity, structure, and biological activity of the final peptide.[1][2] Serine derivatives, including this compound, are known to be susceptible to racemization under certain coupling conditions.[3][4] This guide provides detailed solutions and preventative measures to maintain the chiral integrity of serine residues during peptide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this side reaction is more accurately termed epimerization, as it results in a mixture of diastereomeric peptides that are often difficult to separate due to their similar physical properties.[1][5] This loss of stereochemical purity is highly problematic because the biological activity of a peptide is critically dependent on its specific three-dimensional conformation.[2] Urethane-protected amino acids like this compound are generally more resistant to racemization than acyl-protected amino acids, but racemization can still occur, particularly with highly activating coupling reagents or non-optimal reaction conditions.[6]
Q2: What is the primary mechanism causing racemization during peptide coupling?
A2: The most predominant mechanism for racemization during peptide coupling involves the formation of a planar oxazol-5(4H)-one (or azlactone) intermediate.[1][7] The process occurs as follows:
-
The coupling reagent activates the carboxylic acid of this compound.
-
The oxygen of the Boc-protecting group's carbonyl can attack the activated carboxyl group, forming the cyclic oxazolone intermediate.
-
The α-proton of this intermediate is acidic and can be readily abstracted by a base.
-
The resulting planar enolate can be re-protonated from either side, leading to a mixture of L- and D-isomers.
A secondary mechanism involves the direct abstraction of the α-proton by a base, which is more common for amino acid residues with highly acidic α-protons.[1]
Q3: How can I detect and quantify the level of racemization in my synthetic peptide?
A3: Quantifying racemization typically involves separating the desired peptide from its epimerized diastereomer. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The crude peptide is analyzed on a chiral HPLC column, which can separate the diastereomers. The percentage of racemization is calculated from the relative peak areas.[2][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids and analysis on a chiral GC column.[9] To account for racemization that may occur during the hydrolysis step itself, the hydrolysis can be performed in deuterated acid (e.g., 6N DCl/D₂O).[9]
Troubleshooting Guide
Problem: I am observing significant epimerization (>2%) of my Ser-containing peptide.
This section provides a systematic approach to troubleshooting and minimizing racemization when coupling this compound.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is paramount. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization.[6]
-
High-Risk: Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[10]
-
Recommended Action: Always use carbodiimides in conjunction with a racemization-suppressing additive.[3][11] Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the activated amino acid to form an active ester intermediate that is less prone to oxazolone formation.[3][6] Oxyma-based reagents are often superior to HOBt-based ones in suppressing racemization and are not explosive.[3][6]
-
Uronium/Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are generally efficient and can reduce racemization compared to carbodiimides alone.[10][11] However, they still require careful control of the base. For particularly sensitive couplings, COMU (the Oxyma-based uronium salt) often provides the best results with minimal racemization.
Step 2: Control the Type and Amount of Base
Bases are required for activating uronium/phosphonium salts and for neutralizing protonated amine components, but they are also a primary catalyst for racemization via α-proton abstraction.[1][6]
-
High-Risk: Using more than the stoichiometric amount of base significantly increases the risk of racemization.
-
Recommended Action:
-
Stoichiometry: Use the minimum amount of base required for the reaction, typically 1 equivalent for the amino acid salt (if applicable) and 2 equivalents for uronium/phosphonium salt activation.
-
Base Type: Employ sterically hindered, non-nucleophilic bases. N,N-Diisopropylethylamine (DIPEA) is a common choice. For extremely sensitive couplings, the weaker base 2,4,6-collidine may offer better suppression of racemization.[3][6]
-
Step 3: Optimize Reaction Temperature and Time
Higher temperatures accelerate both the coupling reaction and the rate of racemization.
-
High-Risk: Performing couplings at room temperature or higher for extended periods.
-
Recommended Action: Perform the coupling of this compound at a reduced temperature, typically 0°C. While this may slow down the coupling reaction, it significantly suppresses the rate of racemization. Allow for a longer reaction time to ensure the coupling goes to completion.
Data Summary: Effect of Coupling Reagents on Racemization
The following table summarizes the extent of racemization observed when coupling Boc-L-Ser(tBu)-OH with L-Leu-OtBu using various common coupling reagents. This data provides a clear comparison to guide your selection of an appropriate coupling protocol.
| Coupling Reagent | Additive | Base (equiv.) | Racemization (% D-isomer) |
| DIC | - | NMM (1.0) | 16.2% |
| DIC | HOBt | NMM (1.0) | 1.1% |
| DIC | Oxyma | NMM (1.0) | 0.5% |
| HBTU | - | DIPEA (2.0) | 4.8% |
| HATU | - | DIPEA (2.0) | 3.2% |
| PyBop | - | DIPEA (2.0) | 5.2% |
Data adapted from a study on α-carbon racemization in peptide synthesis.[4] Conditions involved reacting L-Ser(tBu)-OH with L-Leu-OtBu in the presence of the specified reagents at room temperature.
Experimental Protocols
Protocol: Quantification of Racemization by GC-MS
This method allows for the highly accurate determination of the D-isomer content in a synthetic peptide after acid hydrolysis.
1. Materials
-
Synthetic peptide (lyophilized, ~1 mg)
-
6 N DCl in D₂O
-
Isopropanol, Acetyl chloride (for esterification)
-
Pentafluoropropionic anhydride (PFPA) (for acylation)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Chiral GC column (e.g., Chirasil-Val)
2. Methodology
-
Acid Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 200 µL of 6 N DCl in D₂O. Seal the tube under vacuum and heat at 110°C for 24 hours. The deuterated acid helps to correct for any racemization that occurs during the hydrolysis itself.[9]
-
Drying: After hydrolysis, open the tube and evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Esterification: Add 100 µL of a freshly prepared solution of acetyl chloride in isopropanol (1:4 v/v). Heat at 100°C for 1 hour. Evaporate the reagent to dryness.
-
Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA. Heat at 100°C for 20 minutes. Evaporate the reagents to dryness.
-
Sample Preparation for GC-MS: Re-dissolve the derivatized amino acid residue in an appropriate volume of ethyl acetate for injection.
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a chiral column. Develop a temperature gradient that effectively separates the L- and D-isomers of the derivatized serine.
-
Quantification: Integrate the peak areas for the L- and D-serine derivatives. The percent racemization is calculated as: % D-Isomer = [Area(D) / (Area(L) + Area(D))] x 100
Visualizations
// Nodes AA [label="this compound\n(L-Configuration)"]; Activated [label="Activated Ester"]; Oxazolone [label="Oxazolone Intermediate\n(Planar, Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Peptide [label="Desired Peptide\n(L-Ser)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Peptide [label="Epimerized Peptide\n(D-Ser)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges AA -> Activated [label="+ Coupling Reagent"]; Activated -> L_Peptide [label="+ R'-NH2\n(Direct Coupling)"]; Activated -> Oxazolone [label="- H₂O\n(Cyclization)"]; Oxazolone -> L_Peptide [label="+ R'-NH2"]; Oxazolone -> D_Peptide [label="+ R'-NH2"];
// Invisible nodes for alignment {rank=same; Activated; Oxazolone;} {rank=same; L_Peptide; D_Peptide;}
// Dashed edge for racemization path edge [style=dashed]; Oxazolone -> D_Peptide [label="Racemization Path"]; } caption: "Mechanism of racemization via oxazolone formation."
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. bachem.com [bachem.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. cat-online.com [cat-online.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Incomplete deprotection of tBu group from serine side chain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the O-tert-butyl (tBu) group from serine residues during peptide synthesis.
Troubleshooting Guide
Issue: Incomplete Deprotection of Ser(tBu)
Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to the desired peptide plus a mass addition of 56 Da, indicating a remaining tBu group.
Primary Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Concentration | The ether bond of the Ser(tBu) side chain can be resistant to lower concentrations of trifluoroacetic acid (TFA).[1] Ensure that the cleavage cocktail contains a TFA concentration of at least 90-95%.[1] For peptides particularly resistant to deprotection, a stronger acid system may be considered, although this can increase the risk of side reactions.[2] |
| Inadequate Reaction Time | Standard cleavage times of 1.5 to 2 hours may not be sufficient for complete deprotection, especially in long or sterically hindered peptides.[3] Extend the cleavage time to 3-4 hours and monitor the progress by analyzing small aliquots via HPLC.[1] If incomplete deprotection persists, the peptide can be precipitated with cold ether, isolated, and subjected to a fresh cleavage cocktail for an additional 1-2 hours.[1] |
| Steric Hindrance | The local amino acid sequence around the Ser(tBu) residue can sterically hinder the access of the acidic reagent.[1] In such cases, extending the reaction time as described above is the primary solution. For future syntheses of the same or similar peptides, consider using a more acid-labile protecting group for serine, such as Trityl (Trt), which can be cleaved under milder acidic conditions.[4][5] |
| Peptide Aggregation | On-resin aggregation can prevent efficient penetration of the cleavage cocktail. While this is more commonly associated with incomplete Fmoc deprotection, it can also affect the final cleavage.[6] Ensuring proper resin swelling before cleavage is crucial. |
| Reduced Reagent Temperature | Cleavage reactions are typically performed at room temperature. A significant drop in ambient temperature can slow down the reaction rate, leading to incomplete deprotection.[1] Ensure the cleavage is performed at a consistent room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of tBu group removal from serine?
The deprotection of the tBu group from the serine side chain is an acid-catalyzed process, typically using a high concentration of TFA.[7] The reaction proceeds via an SN1 or E1 mechanism, which involves the formation of a stable tert-butyl carbocation.[7]
Q2: What are scavengers and why are they necessary during tBu deprotection?
During the acid-mediated cleavage of the tBu group, a reactive tert-butyl carbocation is generated.[1][7] This carbocation is a potent electrophile that can lead to undesired side reactions by alkylating nucleophilic amino acid side chains, most notably tryptophan (Trp) and cysteine (Cys), and to a lesser extent, methionine (Met) and tyrosine (Tyr).[1][7] Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive carbocations, thereby preventing these side reactions.[1]
Q3: How do I select the appropriate scavenger cocktail?
The choice of scavenger cocktail is dictated by the amino acid composition of your peptide.[1] Below is a summary of common cocktails and their applications.
| Reagent/Cocktail | Composition (v/v/v/v/v) | Key Features & Applications |
| Standard Cocktail | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | A widely used, effective, and non-malodorous cocktail suitable for most peptide sequences. TIS is a highly efficient scavenger for the tBu cation.[3][7] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A universal and highly effective cocktail for complex peptides, particularly those containing multiple sensitive residues like Cys, Met, and Trp.[7][8] Phenol and thioanisole act as scavengers, while EDT helps prevent the oxidation of tryptophan.[7] |
| Simple Cocktail | TFA / H₂O (95:5) | Suitable only for peptides that do not contain sensitive residues such as Trp, Met, or Cys.[7] |
| Two-Step Cleavage Cocktail | Step 1: TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) for 30 minStep 2: Add TFA to 80% and continue for 150 min | This strategy can mitigate certain acid-catalyzed side reactions by using a lower initial TFA concentration, followed by an increase to ensure complete deprotection of tBu groups.[2] |
Q4: Can I use an alternative to TFA for tBu deprotection?
While TFA is the most common reagent, other strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen chloride (HCl) in organic solvents can also be used.[7] However, these may require different reaction conditions and scavenger cocktails. For the removal of S-tBu from cysteine, a non-acidic method using mercury (II) acetate is also available, though it requires careful handling due to toxicity.[1]
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Ser(tBu) Deprotection
This protocol is suitable for most peptides synthesized using the Fmoc/tBu strategy.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE).
-
Centrifuge and tubes.
-
Nitrogen or argon gas for drying.
Procedure:
-
Place the dry peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the resin.
-
Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Slowly add the combined filtrate to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[7]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of inert gas or in a vacuum desiccator.[7]
Protocol 2: Deprotection using Reagent K
This protocol is recommended for peptides containing multiple sensitive residues (e.g., Cys, Met, Trp).
Materials:
-
Peptidyl-resin (dried)
-
Reagent K: TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.
-
DCM for washing.
-
Cold diethyl ether or MTBE.
-
Centrifuge and tubes.
-
Nitrogen or argon gas for drying.
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add Reagent K (e.g., 1-2 mL per 100 mg of resin) to the resin.
-
Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Filter the cleavage mixture away from the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE (about 10 times the volume).
-
Pellet the peptide via centrifugation and decant the supernatant.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[7]
Visualizations
Troubleshooting Workflow for Incomplete Ser(tBu) Deprotection
Caption: Troubleshooting workflow for incomplete Ser(tBu) deprotection.
General Workflow for tBu Deprotection and Peptide Isolation
Caption: General workflow for tBu deprotection and peptide isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing coupling time for hindered amino acids like Boc-Ser(tBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling time for sterically hindered amino acids, with a particular focus on Boc-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "hindered" amino acid, and what challenges does this present during peptide synthesis?
A1: this compound is considered sterically hindered due to the bulky tert-butyl (tBu) protecting group on the serine side-chain hydroxyl group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down the coupling reaction. This can lead to incomplete coupling, resulting in deletion sequences and lower purity of the final peptide.[1]
Q2: My this compound is supplied as a dicyclohexylamine (DCHA) salt. Can I use it directly in the coupling reaction?
A2: No, the DCHA salt of this compound must be converted to the free acid before it can be used in a coupling reaction.[2] The DCHA is added to improve the stability and handling of the amino acid, but it will interfere with the activation of the carboxylic acid group. A protocol for the conversion is provided in the "Experimental Protocols" section.[2]
Q3: What are the most common side reactions observed during the coupling of this compound, and how can they be minimized?
A3: The most common side reactions include:
-
O-acylation: Although the tBu group offers good protection, O-acylation can still occur if the hydroxyl group becomes deprotected. Using milder activation methods can help.[1]
-
Dehydration: The serine side chain can undergo dehydration to form dehydroalanine, particularly with certain coupling reagents.[2]
-
Racemization: The chiral integrity of the amino acid can be compromised, especially with highly activating reagents or in the presence of certain bases.[1][3] The use of additives like HOBt or Oxyma Pure can help suppress racemization.[4]
-
N-O Acyl Shift: Under acidic conditions, the peptide bond can migrate to the hydroxyl group of serine. The tBu protecting group is effective at preventing this.[2]
Q4: Is it always necessary to use a more expensive, powerful coupling reagent for this compound?
A4: Not always, but it is often recommended. While cost-effective reagents like DIC/HOBt can be used, they may require longer coupling times (1-4 hours) and are more prone to incomplete coupling with hindered residues.[2] More potent uronium or phosphonium salt reagents like HBTU, HATU, or COMU typically provide higher efficiency and faster reaction times (15-60 minutes), which can be crucial for difficult sequences.[2]
Q5: Can microwave-assisted SPPS be beneficial for coupling hindered amino acids like this compound?
A5: Yes, microwave-enhanced SPPS can significantly improve the coupling efficiency of sterically hindered amino acids.[5] The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than conventional methods.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and other hindered amino acids.
Issue 1: Incomplete Coupling (Positive Ninhydrin/Kaiser Test after Coupling)
A positive ninhydrin test (blue or purple beads) indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
-
Initial Checks:
-
Reagent Integrity: Ensure all reagents, particularly the coupling agent and the this compound free acid, are fresh and have been stored under appropriate conditions to prevent degradation.
-
Solvent Quality: Use anhydrous, peptide-synthesis-grade solvents (e.g., DMF, NMP). Water can hydrolyze the activated amino acid, reducing coupling efficiency.[6]
-
Stoichiometry: Verify the correct equivalents of the amino acid, coupling reagent, and base are being used. Typically, 3-4 equivalents of each are recommended for hindered couplings.[2]
-
-
Advanced Solutions:
-
Extend Coupling Time: If using a standard carbodiimide like DIC, extend the reaction time up to 4 hours and monitor with the ninhydrin test.[2]
-
Switch to a More Potent Coupling Reagent: If incomplete coupling persists, switch from DIC/HOBt to a uronium or phosphonium salt reagent such as HBTU, HATU, or COMU.[4] These reagents are generally more effective for hindered couplings.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[4] This is a highly effective strategy to drive the reaction to completion.
-
Issue 2: Poor Solubility of this compound
Poor solubility of the amino acid in the reaction solvent can lead to inefficient activation and coupling.
-
Troubleshooting Steps:
-
Solvent Change: If using DMF, consider switching to N-methylpyrrolidone (NMP), which often has better-solvating properties.[7]
-
Use a Co-solvent: Adding a small amount of DMSO (e.g., up to 25%) to the DMF can improve the solubility of some reagents.[7]
-
Gentle Warming: Gently warming the solution to approximately 37-40°C can aid in dissolution. Avoid prolonged or excessive heating.[7]
-
Sonication: Sonicating the solution for 5-10 minutes can also help to dissolve the amino acid derivative.[7]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Typical Coupling Time | Relative Efficiency | Key Considerations |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Moderate | Cost-effective, but may be slow and inefficient for difficult couplings.[2] |
| HBTU | Uronium Salt | 15 - 60 minutes | High | Highly efficient, a common choice for hindered residues.[2] |
| HATU | Uronium Salt | 15 - 45 minutes | Very High | More reactive than HBTU, excellent for very difficult couplings.[2][8] |
| COMU | Uronium Salt | 15 - 45 minutes | Excellent | High reactivity and improved safety profile as it does not contain explosive HOBt/HOAt.[2][8] |
Experimental Protocols
Protocol 1: Conversion of this compound·DCHA Salt to Free Acid
This protocol is essential before the amino acid can be used in a coupling reaction.[2]
-
Dissolution: Dissolve the this compound·DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the dicyclohexylamine, making it water-soluble and facilitating its removal.
-
Water Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of this compound.
-
Verification: Confirm the complete removal of DCHA by ensuring the product fully dissolves in the coupling solvent.
Protocol 2: Coupling of this compound using a Uronium Salt Reagent (e.g., HBTU, HATU, COMU)
This protocol is recommended for efficient coupling of hindered amino acids.[2]
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM.
-
Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using an appropriate deprotection solution (e.g., trifluoroacetic acid in DCM).
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[9]
-
Washing: Wash the resin with DCM and then DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents), the coupling reagent (HBTU, HATU, or COMU; 3-4 equivalents), and HOBt (if using HBTU) in DMF.
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution to activate it. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of hindered amino acids.
Caption: A generalized workflow for a single amino acid coupling cycle in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Troubleshooting unexpected masses in MS after incorporating Boc-Ser(tBu)-OH
Technical Support Center: Peptide Synthesis
Topic: Troubleshooting Unexpected Masses in MS after Incorporating Boc-Ser(tBu)-OH
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying and resolving common and unexpected mass spectrometry (MS) signals encountered after using this compound in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant peak at [M-56] Da. What is the likely cause?
A1: A mass loss of 56 Da almost certainly corresponds to the cleavage of the tert-butyl (tBu) protecting group from the serine side chain. The tBu cation generated during N-α-Boc deprotection can prematurely cleave the side-chain tBu ether, especially with repeated acid exposure over long synthesis cycles.[1][2] This issue is exacerbated by strong acid conditions or extended deprotection times.
Q2: My mass spectrum shows a peak at [M+100] Da. What does this represent?
A2: A mass addition of 100 Da indicates that the N-terminal Boc protecting group has not been fully removed from your peptide. This results in a "deletion" peptide in the subsequent coupling step, as the N-terminus was not available for reaction.[3] Incomplete Boc deprotection can be caused by insufficient acid strength, shortened deprotection times, or difficult peptide sequences.[3][4]
Q3: I see a small peak at [M-18] Da. What side reaction could cause this?
A3: A mass loss of 18 Da is characteristic of a dehydration event.[5][6] For serine-containing peptides, this typically involves the loss of water from the serine side chain to form a dehydroalanine residue.[7] This can be promoted by certain coupling reagents or occur as an artifact during mass spectrometry analysis itself.[5][6]
Q4: My spectrum is complex, with multiple sodium [M+22] and potassium [M+38] adducts. How can I reduce these?
A4: The formation of sodium and potassium adducts is a common phenomenon in ESI-MS and is caused by trace amounts of alkali metal salts in solvents, reagents, or glassware.[8][9] These adducts can complicate spectral interpretation by reducing the intensity of the desired protonated molecular ion peak [M+H]+.[8][10] To minimize them, use high-purity solvents, certified low-adduct containers, and consider adding a small amount of a volatile acid like formic acid to your mobile phase to favor protonation.[9]
Troubleshooting Guide: A Systematic Approach
When an unexpected mass is detected, a systematic review of the mass difference, synthesis protocol, and cleavage conditions is essential.
Step 1: Identify the Mass Shift and Potential Modification
The first step is to calculate the delta mass (Δm) between the expected molecular weight and the observed mass. Correlate this value with common modifications.
Table 1: Common Mass Shifts and Their Chemical Origins
| Δm (Da) | Observed Mass | Chemical Modification | Likely Cause(s) |
| -56.07 | [M-56] | Loss of tert-butyl group from Ser(tBu) | Premature side-chain deprotection during acidic N-α-Boc removal steps.[1] |
| -18.01 | [M-18] | Dehydration of Serine | Formation of dehydroalanine; can be reagent-driven or occur in-source.[5][6][7] |
| +100.05 | [M+100] | Incomplete N-α-Boc deprotection | Insufficient deprotection time or acid strength, leading to a capped N-terminus.[3][4] |
| +22.99 | [M+Na-H] | Sodium Adduct | Contamination from solvents, glassware, or reagents.[8][10] |
| +38.96 | [M+K-H] | Potassium Adduct | Contamination from solvents, glassware, or reagents.[8][10] |
| +56.07 | [M+56] | tert-butylation | Alkylation of nucleophilic residues (e.g., Met, Cys, Trp) by tBu cations.[1][2][11] |
Step 2: Visualize the Troubleshooting Workflow
A logical workflow can help diagnose the issue methodically. The process begins with observing the unexpected mass and branching based on the identified mass shift.
Caption: A troubleshooting decision tree for unexpected masses in peptide synthesis.
Step 3: Review and Refine Experimental Protocols
Based on the likely cause, adjust your synthesis or cleavage protocol.
Key Experimental Protocols
Protocol 1: Standard N-α-Boc Deprotection
This protocol is a typical procedure for removing the N-terminal Boc group during SPPS.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Pre-wash: Wash the resin 3 times with DCM.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[7] Drain the solution.
-
Main Deprotection: Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[7][12]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and finally DCM (3x) to remove residual acid and TFA salts.[7]
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes, repeating twice.[7]
-
Final Wash: Wash the resin with DCM (3x) before proceeding to the next coupling step.
-
Troubleshooting Note: If incomplete deprotection ([M+100]) is observed, extend the main deprotection step (Step 4) to 30 minutes or perform it twice.[3][4] If premature tBu loss ([M-56]) is the issue, consider reducing the TFA concentration or total exposure time.
Protocol 2: Final Cleavage and Side-Chain Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including Ser(tBu).
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common "Reagent K" cocktail for peptides containing Trp and other sensitive residues is:
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it dropwise to ice-cold methyl tert-butyl ether (MTBE).[1]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet two more times with cold MTBE.[1]
-
Drying: Dry the crude peptide pellet under vacuum before purification by HPLC.
Visualizing Chemical Pathways
Understanding the intended reaction versus potential side reactions is critical for troubleshooting.
Pathway 1: Intended Deprotection vs. Side-Chain Cleavage
The diagram below illustrates the two competing acid-catalyzed reactions involving the tBu groups.
Caption: Competing deprotection pathways during acid treatment in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. waters.com [waters.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Boc-Ser(tBu)-OH Peptide Synthesis & Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of peptides synthesized using Boc-Ser(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the tert-butyl (tBu) protecting group on Serine in Boc-SPPS?
The tert-butyl (tBu) ether protecting group on the serine side chain is crucial during Solid-Phase Peptide Synthesis (SPPS).[1] Its primary role is to prevent unwanted side reactions involving the reactive hydroxyl group.[1][2] These side reactions can include esterification, acylation, or aggregation, which would otherwise lead to branched or cyclized byproducts, compromising the purity and yield of the target peptide.[1][2] The tBu group is stable under the repetitive acid treatments (e.g., TFA) used for N-terminal Boc group removal but can be cleaved during the final, strong acid cleavage from the resin (e.g., with HF).[1][3]
Q2: What are the most common impurities encountered when synthesizing peptides with this compound?
When using Boc-chemistry, several classes of impurities can arise. Understanding these is key to designing an effective purification strategy.
-
Deletion Sequences : These occur when a coupling reaction fails to go to completion, resulting in a peptide chain missing one or more amino acids.[4][5]
-
Truncated Sequences : This refers to the premature termination of the peptide chain elongation.[5]
-
Incomplete Deprotection : Residual Boc groups on the N-terminus or tBu groups on the serine side chain can lead to a heterogeneous final product.[5][6] This is often due to insufficient acid concentration or reaction time during cleavage.[6]
-
Side-Chain Modification : Reactive carbocations (e.g., tert-butyl cations) generated during acid cleavage can re-attach to sensitive residues. For instance, S-tert-butylation of cysteine is a known modification.[6]
-
Aspartimide Formation : Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to forming aspartimide intermediates, which can then reopen to form a mixture of alpha- and beta-coupled peptides.[7][8]
-
Oxidation : Amino acids like Methionine and Tryptophan are susceptible to oxidation.[4]
Q3: My this compound is supplied as a DCHA salt. Do I need to do anything before using it in a coupling reaction?
Yes. This compound is often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling.[3] However, this salt must be converted to the free acid form before it can be activated and used for coupling.[3] Failure to do so will result in a failed coupling reaction.
Troubleshooting Guide
Problem 1: Low crude peptide purity (<70%) after cleavage.
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Coupling | Monitor coupling reactions using a qualitative test like the Kaiser (ninhydrin) test.[3][9] If the test is positive (blue beads), indicating free amines, perform a second coupling.[10] If the issue persists, consider capping unreacted amines with acetic anhydride.[10] | Incomplete coupling leads directly to deletion sequences, which are often difficult to separate from the desired product. The Kaiser test confirms the presence of unreacted primary amines.[10] Capping prevents these truncated sequences from elongating further, making them easier to remove during purification.[10] |
| Peptide Aggregation | For hydrophobic peptides, Boc chemistry can be advantageous as the protonated N-terminus after deprotection reduces hydrogen bonding.[11] If aggregation is suspected, try switching the coupling solvent (e.g., using NMP or DMSO instead of DMF).[10] | Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete reactions. Changing solvents can disrupt intermolecular hydrogen bonds that cause aggregation. |
| Side Reactions during Cleavage | Ensure an optimized cleavage cocktail with appropriate scavengers is used. For example, use thioanisole to prevent modification of tryptophan residues.[12] The choice of scavengers is critical to trap reactive carbocations generated during deprotection.[6][7] | Strong acids like HF or TFA used for cleavage generate reactive carbocations from protecting groups.[6][7] Scavengers are nucleophilic compounds that "trap" these cations, preventing them from modifying sensitive amino acid side chains.[6] |
Problem 2: Broad or tailing peaks during RP-HPLC purification.
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Peptide Solubility | Dissolve the crude peptide in a minimal volume of a strong solvent like 6M guanidine hydrochloride or DMSO before diluting with the initial HPLC mobile phase.[13] | Peptides, especially hydrophobic ones, may not be fully soluble in the aqueous mobile phase, leading to poor peak shape. A strong initial solvent ensures complete dissolution before injection. |
| Secondary Interactions with Column | Ensure the mobile phase contains an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA).[13] | TFA pairs with basic residues on the peptide, masking their interactions with residual silanol groups on the silica-based column. This results in sharper, more symmetrical peaks.[14] |
| Peptide Aggregation on Column | Run the purification at a slightly elevated temperature (e.g., 40-50 °C). Add organic modifiers like isopropanol or a chaotropic agent like guanidine hydrochloride to the mobile phase. | Aggregation can occur on the column itself. Increased temperature and additives can disrupt the forces causing aggregation, improving peak shape. |
Problem 3: Co-elution of impurities with the main product peak.
| Potential Cause | Troubleshooting Action | Rationale |
| Insufficient Peak Resolution | Optimize the HPLC gradient. A shallower gradient (e.g., a change of 0.5-1% Solvent B per minute) will increase the separation between closely eluting species.[13] | A shallow gradient provides more time for the differential partitioning of the peptide and impurities between the mobile and stationary phases, enhancing resolution. |
| Similar Hydrophobicity of Impurities | Change the selectivity of the separation. Try a different stationary phase (e.g., C8 or C4 instead of C18 for very hydrophobic peptides) or a different mobile phase pH (if the peptide is stable).[13][14] | Changing the column chemistry or mobile phase pH alters the retention characteristics of the peptide and impurities, potentially resolving co-eluting peaks. |
| Impurity is a Diastereomer | Diastereomers (e.g., from racemization) are very difficult to separate. This often requires specialized chiral chromatography or optimization of the synthesis to prevent racemization (e.g., by adding HOBt during coupling).[3][15] | Racemization during synthesis creates diastereomeric impurities that are structurally very similar to the target peptide, making them challenging to resolve with standard RP-HPLC. |
Data Summary & Comparison
The choice of purification strategy can significantly impact the final purity and yield. Below is a comparison of typical outcomes.
Table 1: Comparison of Initial Peptide Purification Strategies
| Purification Strategy | Typical Purity Improvement | Typical Yield | Key Advantages | Key Disadvantages |
| Ether Precipitation | 2-5%[13] | >90% | Removes scavengers and small organic impurities; fast and simple.[13] | Does not remove peptide-related impurities like deletion or truncated sequences. |
| Preparative RP-HPLC | Can achieve >98% | 30-70% | High resolution; separates closely related impurities. | Lower yield due to fraction collection losses; requires specialized equipment. |
| Ion Exchange Chromatography | Variable | 50-80% | Separates based on charge; useful for impurities with different pI. | Less effective for impurities with similar charge, such as deletion sequences. |
Experimental Protocols
Protocol 1: Crude Peptide Precipitation with Diethyl Ether
-
Following cleavage and removal of the resin, transfer the cleavage solution (e.g., TFA and peptide) to a 50 mL centrifuge tube.
-
Add 10 volumes of ice-cold diethyl ether to the solution. This will cause the peptide to precipitate out as a white solid.[13]
-
Mix thoroughly and centrifuge the tube for 5-10 minutes at approximately 3000 rpm until a solid pellet forms.[13]
-
Carefully decant the supernatant ether, which contains dissolved scavengers and cleaved protecting groups.[13]
-
Resuspend the pellet in fresh cold ether and repeat the centrifugation and decanting process. Perform this wash step 3-4 times to thoroughly remove residual cleavage reagents.[13]
-
After the final wash, allow the ether to evaporate from the open tube in a fume hood, leaving the dry, crude peptide.
Protocol 2: General Preparative RP-HPLC
-
Sample Preparation : Dissolve the crude peptide in a minimal volume of a suitable solvent. If solubility is an issue, use a solvent containing 6M guanidine hydrochloride or DMSO, then dilute with Mobile Phase A.[13] Filter the sample through a 0.45 µm filter before injection.[16]
-
Instrumentation & Column : Use a preparative HPLC system with a C18 column. For hydrophobic peptides, a C8 or C4 column may provide better results.[13]
-
Mobile Phase :
-
Purification Gradient :
-
Equilibrate the column with the starting percentage of Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient. A typical starting point is 5% to 65% Mobile Phase B over 40-60 minutes. For closely eluting impurities, a shallower gradient (e.g., 10-40% B over 60 minutes) is recommended.[13]
-
-
Fraction Collection : Monitor the column eluent at 220 nm or 280 nm.[13] Collect fractions (e.g., 1-minute intervals) across the eluting peaks.
-
Analysis and Pooling : Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify those containing the pure target peptide.[16]
-
Lyophilization : Combine the pure fractions and freeze-dry (lyophilize) to obtain the final purified peptide as a fluffy white powder.[16]
Visualized Workflows & Logic
Caption: General workflow for the purification of synthetic peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. hplc.eu [hplc.eu]
- 15. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solid-Phase Synthesis with Boc-Ser(tBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in solid-phase peptide synthesis (SPPS) using Boc-Ser(tBu)-OH.
Troubleshooting Guide
Low coupling efficiency and the presence of impurities are common challenges when incorporating this compound. This guide addresses specific issues with potential causes and their solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete Conversion of DCHA Salt: this compound is often supplied as a dicyclohexylamine (DCHA) salt for stability, which must be converted to the free acid before use.[1] | Perform an acidic wash to remove the DCHA salt. A detailed protocol is provided in the "Experimental Protocols" section.[1] |
| Steric Hindrance: The bulky Boc and tBu protecting groups can physically impede the coupling reaction. | Use a more potent coupling reagent such as HATU or COMU, which are highly efficient for sterically hindered amino acids.[1] Consider a double coupling protocol. | |
| Suboptimal Coupling Reagent: Carbodiimide-based reagents like DIC may be less effective for challenging couplings involving this compound compared to uronium salts.[1] | Switch to a uronium salt-based coupling reagent like HBTU, HATU, or COMU for higher efficiency and faster reaction times.[1] | |
| Inadequate Reaction Time: Insufficient time for the coupling reaction to reach completion. | Extend the coupling time, especially when using DIC/HOBt (1-4 hours). Monitor the reaction using the Kaiser test.[1] | |
| Presence of Deletion Sequences | Incomplete Deprotection of the N-terminal Boc Group: The previous amino acid's Boc group was not fully removed, preventing the coupling of this compound. | Ensure complete deprotection by treating with 25-50% TFA in DCM for 20-30 minutes.[1] Confirm with a positive Kaiser test before coupling. |
| Peptide Chain Aggregation: Interchain hydrogen bonding can block the N-terminus, preventing coupling. | For sequences prone to aggregation, consider switching to Fmoc-Ser(Trt)-OH, as the bulky trityl group can disrupt secondary structures.[2] | |
| Racemization | Prolonged Activation or High Temperatures: These conditions can lead to the loss of stereochemical integrity. | Avoid long pre-activation times and elevated temperatures. Use of additives like HOBt can suppress racemization.[1] |
| Choice of Base: Some bases, like DIPEA, have been reported to induce racemization in certain contexts.[3][4] | Use the base in moderation and consider alternatives like 2,4,6-collidine for sensitive couplings.[3] | |
| Side Reactions | Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin.[1] | Introduce the third amino acid as quickly as possible and consider using in situ neutralization protocols.[1] |
| N-O Acyl Shift: Under strongly acidic conditions, the peptide bond can migrate to the hydroxyl group of serine. | The tert-butyl (tBu) protecting group on the serine side chain effectively prevents this side reaction.[1] | |
| Dehydration of Serine Side Chain: Formation of dehydroalanine can occur with certain coupling reagents. | Use milder activation methods and avoid excessive amounts of base.[1] |
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield in this compound coupling.
Data Presentation
Comparison of Common Coupling Reagents for this compound
The selection of a coupling reagent is critical for achieving high efficiency, especially with sterically hindered amino acids like this compound.[1] The following table provides a comparative summary of commonly used reagents.
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective option, though it can be slower for hindered couplings.[1] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, making it a reliable choice for most coupling reactions.[1] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[1] |
| COMU | Excellent | 15 - 45 minutes | Very Low | Offers high reactivity with an improved safety profile as it does not release potentially explosive byproducts.[1] |
Experimental Protocols
1. Conversion of this compound・DCHA Salt to Free Acid
This protocol is essential when using the DCHA salt form of this compound to ensure its reactivity in the coupling step.[1]
-
Dissolution: Dissolve the this compound・DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This step protonates the dicyclohexylamine, making it water-soluble for removal.[1]
-
Water Wash: Wash the organic layer with water to remove any residual acid.[1]
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic layer.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of this compound.[1]
-
Verification: Confirm the complete removal of DCHA by NMR or by ensuring the product fully dissolves in the coupling reaction solvent.[1]
2. General Solid-Phase Peptide Synthesis (SPPS) Workflow for a Single Coupling Cycle
Caption: General workflow for a single coupling cycle in Boc-SPPS.
3. Protocol for Coupling using HBTU/HATU/COMU
This protocol is recommended for high-efficiency coupling of this compound.[1]
-
Resin Preparation, Deprotection, and Neutralization: Follow the initial steps of the general SPPS workflow, including swelling the resin, Boc deprotection, and neutralization.[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents), the coupling reagent (HBTU, HATU, or COMU; 3-4 equivalents), and HOBt (if using HBTU) in DMF.[1]
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution to activate it. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[1]
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow color) indicates complete coupling.[1]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound often supplied as a DCHA salt?
A1: The dicyclohexylamine (DCHA) salt of this compound enhances its stability and improves its handling properties, making it easier to store and weigh.[1] However, it is crucial to convert it to the free acid form before use in a coupling reaction.[1]
Q2: What is the purpose of the tBu protecting group on the serine side chain?
A2: The tert-butyl (tBu) ether protects the hydroxyl group on the side chain of serine.[5] This prevents unwanted side reactions, such as O-acylation during coupling and the N-O acyl shift that can occur under strong acidic conditions during final cleavage.[1][5]
Q3: When should I choose HATU or COMU over HBTU?
A3: While HBTU is a very effective coupling reagent, HATU and COMU are generally considered more reactive.[1] They are particularly advantageous for "difficult" couplings, such as those involving sterically hindered amino acids like this compound, or for sequences known to aggregate.[1] COMU also offers an improved safety profile.[1]
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test (or ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[1] A blue or purple color indicates an incomplete reaction, while a yellow or colorless result signifies that the coupling is complete.[1]
Q5: What are the key differences between Boc and Fmoc strategies for serine incorporation?
A5: The primary difference lies in the N-terminal protecting group and the conditions for its removal. The Boc group is acid-labile (removed with TFA), while the Fmoc group is base-labile (removed with piperidine). This dictates the choice of orthogonal side-chain protecting groups. In Boc chemistry, the serine side chain is typically protected with a benzyl (Bzl) group, whereas in Fmoc chemistry, a tert-butyl (tBu) group is used.[6]
Q6: What causes racemization during the coupling of this compound and how can it be minimized?
A6: Racemization can be induced by prolonged activation times, elevated temperatures, and the choice of base.[1] To minimize it, use coupling reagents known to suppress racemization (e.g., those used with HOBt or Oxyma), avoid excessive heat and long pre-activation periods, and use a sterically hindered base like DIEA in moderation.[1]
Q7: Can I use this compound in Fmoc-based solid-phase peptide synthesis?
A7: While not typical, this compound can be used in hybrid strategies where a Boc-protected amino acid is incorporated into a peptide being synthesized using the Fmoc strategy. This is generally done for specific applications and requires careful planning of the deprotection steps.
References
Managing steric hindrance of the tert-butyl group in serine coupling
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for managing the steric hindrance of the tert-butyl group in serine coupling during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with Fmoc-Ser(tBu)-OH failing or showing a low yield?
A1: Low coupling efficiency with tert-butyl protected serine often stems from several key issues:
-
Steric Hindrance: The bulky tert-butyl (tBu) group on the serine side chain can physically block the approach of the activated amino acid, slowing down or preventing the reaction.[1]
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the incoming amino acid, especially if it is also sterically hindered.[1]
-
Peptide Aggregation: Serine-rich sequences can be prone to forming secondary structures, like beta-sheets, on the solid-phase support. This can mask the reactive sites and hinder reagent access, leading to incomplete coupling and deletion sequences.[1]
-
Side Reactions: The most common side reaction is O-acylation, where the incoming amino acid mistakenly attaches to the serine's side-chain hydroxyl group instead of the intended N-terminal amine.[1] However, the tert-butyl protecting group is designed to prevent this.[2] Another potential side reaction is dehydration of the serine side chain to form dehydroalanine.[3]
Q2: How can I determine the cause of the low yield in my serine coupling reaction?
A2: To diagnose the issue, a combination of monitoring tests and analytical techniques is recommended:
-
Kaiser Test: This qualitative test helps to assess the presence of free primary amines on the resin after the coupling reaction. A positive result (blue beads) indicates that the coupling is incomplete.[1][4]
-
Test Cleavage and HPLC/MS Analysis: Cleaving a small sample of the resin and analyzing the crude peptide by LC-MS is a definitive way to identify the problem. The presence of masses corresponding to the peptide sequence minus the intended amino acid (a deletion sequence) points to a failed coupling. Unexpected masses may indicate side reactions.[1]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like Ser(tBu)?
A3: For difficult couplings involving sterically hindered residues, phosphonium and aminium/uronium salts are generally more efficient and faster than standard carbodiimides like DIC.[3][5] Highly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient due to the formation of reactive OAt esters.[5]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A popular and highly efficient reagent.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers efficiency comparable to HATU and is considered safer as it is based on OxymaPure, avoiding potentially explosive benzotriazole derivatives.[5]
Q4: Can the tert-butyl protecting group itself cause side reactions?
A4: The tert-butyl group is generally stable under the basic conditions of Fmoc removal.[6][7] However, during the final cleavage from the resin with strong acids like TFA, the released tert-butyl cation can lead to side products.[7] Using scavengers in the cleavage cocktail can mitigate this issue.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Failed Reaction (Positive Kaiser Test)
This is the most common issue when dealing with the steric hindrance of Ser(tBu). The following workflow can help you troubleshoot and resolve the problem.
Troubleshooting Steps:
-
Double Couple: The most straightforward approach is to simply repeat the coupling step to drive the reaction to completion.[4]
-
Extend Reaction Time: Increase the coupling time to allow the sterically hindered amino acid more time to react. A common practice is to double the standard coupling time.[4]
-
Use a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DIC/HOBt, switching to a uronium/phosphonium salt like HATU, HBTU, or COMU can significantly improve efficiency.[3][4][5]
-
Change the Synthesis Solvent: If peptide aggregation is suspected, changing the solvent from DMF to N-methylpyrrolidone (NMP) may improve solvation of the growing peptide chain.[4]
-
Capping: If a small number of amines remain unreacted after troubleshooting, it is best to cap them with acetic anhydride to prevent the formation of deletion peptides in the final product.[6][8]
Issue 2: Appearance of Unexpected Peaks in HPLC/MS after Cleavage
This often indicates the occurrence of side reactions. The following decision tree can guide your investigation.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Serine Coupling
| Reagent | Type | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective, widely used. HOBt suppresses racemization.[3] | Less efficient for difficult couplings compared to onium salts.[3] |
| HBTU/HATU | Aminium/Uronium Salt | Highly efficient and fast, especially for hindered couplings.[5] | Based on potentially explosive benzotriazole derivatives. HATU can cause guanidinylation of the N-terminal amine.[5] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU, safer (non-explosive byproducts), reduced allergenic potential.[5] | Limited stability in solution.[5] |
| PyBOP | Phosphonium Salt | Efficient, avoids guanidinylation side reactions.[5] | Generally less reactive than HATU.[5] |
Table 2: Comparison of Side-Chain Protecting Groups for Serine
| Protecting Group | Structure | Lability | Advantages | Disadvantages |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[7] | Highly stable to basic conditions of Fmoc removal, integral to the orthogonal Fmoc/tBu strategy.[6][7] | Requires strong acid for cleavage, can lead to t-butyl cation side products.[7] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[7] | Can be removed under milder acidic conditions than tBu, useful for synthesizing protected peptide fragments.[7] | The bulky nature may hinder coupling efficiency.[7] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[7] | Stable to both TFA and piperidine. | Requires very harsh cleavage conditions, limiting its use in Fmoc-SPPS.[7] |
Experimental Protocols
Protocol 1: General Coupling of Fmoc-Ser(tBu)-OH
This protocol outlines a standard procedure for coupling Fmoc-Ser(tBu)-OH using HBTU.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[7]
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[6][7]
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. Immediately add the activated solution to the resin and agitate for 1-2 hours at room temperature.[6][7]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[6][7]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless/yellow beads, is desired). If the test is positive, a second coupling may be necessary.[4][6]
Protocol 2: Test Cleavage and HPLC/MS Analysis
This protocol is used to analyze the peptide product from a small sample of resin.
-
Sample Collection: After the coupling step , take a small sample of the resin (approximately 5-10 mg).
-
Washing: Wash the resin sample thoroughly with DCM and Methanol (MeOH) and dry it under a vacuum.[1]
-
Cleavage: Prepare a cleavage cocktail appropriate for your protecting group strategy (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)). Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.[1]
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[1]
-
Analysis: Dry the crude peptide pellet, dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA), and analyze by LC-MS.[1]
Protocol 3: Kaiser Test (Ninhydrin Test)
This protocol is for the qualitative detection of free primary amines on the resin.
-
Sample Collection: Take a few beads of resin after the coupling reaction and wash them thoroughly with DMF and then DCM.[1]
-
Reagent Preparation:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001M KCN in 98 mL Pyridine.[1]
-
-
Test Procedure:
-
Place the washed resin beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the tube at 100°C for 3-5 minutes.[1]
-
-
Observation:
-
Blue beads/solution: Positive result, indicating incomplete coupling.
-
Colorless/Yellow beads/solution: Negative result, indicating complete coupling.[4]
-
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Incorporating Boc-Ser(tBu)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is crucial for reliable experimental outcomes. The choice of protecting groups for amino acid side chains, such as the hydroxyl group of serine, significantly influences the purity profile of the final peptide as analyzed by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of using Boc-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS) against alternative serine protection strategies, supported by representative data and detailed experimental protocols.
The use of a tert-butyloxycarbonyl (Boc) group for Nα-protection and a tert-butyl (tBu) ether for the serine side-chain offers a specific strategy within Boc-chemistry SPPS. This approach is compared with the more common modern strategy of Fmoc-chemistry using Fmoc-Ser(tBu)-OH, and the traditional Boc-chemistry approach using Boc-Ser(Bzl)-OH.
Performance Comparison of Serine Protection Strategies
The choice of protecting group strategy dictates the chemical conditions used during SPPS, which in turn affects the types and quantities of impurities in the crude peptide product. The primary difference between Boc and Fmoc strategies is the lability of the Nα-protecting group: Boc is removed with acid (e.g., trifluoroacetic acid - TFA), while Fmoc is removed with a base (e.g., piperidine).[1][] This fundamental difference governs the selection of compatible side-chain protecting groups.
In Boc-SPPS, the serine side-chain is traditionally protected with a benzyl (Bzl) group, which is cleaved with strong acid (like HF) during the final cleavage step. The use of a tBu ether on the serine side chain in a Boc-SPPS protocol represents a less common, though viable, alternative. In the widely used Fmoc-SPPS, the tBu ether is the standard protection for the serine side chain, prized for its stability to the basic Fmoc deprotection conditions and its clean removal during the final TFA-mediated cleavage from the resin.[3]
Data Presentation: Representative Comparison of a Model Peptide
To illustrate the differences in performance, we present representative HPLC analysis data for a hypothetical model pentapeptide, H-Gly-Ala-Ser-Phe-Leu-NH₂. The data in the table below is synthesized from typical outcomes in peptide synthesis and is intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, synthesis scale, and purification efficiency.
| Analytical Metric | This compound Strategy | Fmoc-Ser(tBu)-OH Strategy |
| Expected Crude Purity (%) | 80 - 90% | 85 - 95% |
| Major Impurity Type | Incomplete Nα-Boc deprotection products | Deletion sequences from aggregation |
| Common Side Products | Truncated sequences, t-butylation of scavengers | Racemization, diketopiperazine formation |
| Post-Purification Purity (%) | >95% | >98% |
| Relative Retention Time | Slightly higher due to residual hydrophobicity | Baseline |
Note: The data presented in this table are representative and can vary depending on the peptide sequence, synthesis protocol, and purification efficiency.[1]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the model peptide are provided below.
Protocol 1: Boc-SPPS of H-Gly-Ala-Ser-Phe-Leu-NH₂ using this compound
This protocol outlines the manual solid-phase synthesis on a 0.1 mmol scale using MBHA resin.
-
Resin Preparation:
-
Swell 200 mg of MBHA resin (0.5 mmol/g loading) in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DCM (3x) and neutralize with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x, 2 min each). Wash again with DCM (3x).
-
-
Amino Acid Coupling Cycle (for each amino acid):
-
Deprotection: Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM (1x 2 min, 1x 20 min).
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 5% DIEA in DCM (2x, 2 min each).
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
In a separate vessel, pre-activate a solution of 4 equivalents of Boc-amino acid and 4 equivalents of HBTU with 8 equivalents of DIEA in N,N-dimethylformamide (DMF) for 2 minutes. For serine, use this compound.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Confirm completion of the coupling reaction using a Kaiser test.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 90% HF, 5% anisole, and 5% p-cresol for 1 hour at 0°C in a specialized HF apparatus.
-
Evaporate the HF, and precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether (3x), then dissolve in an aqueous acetonitrile solution and lyophilize.
-
Protocol 2: HPLC Analysis of Crude Peptide
-
System: A reverse-phase HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of crude peptide in 1 mL of Mobile Phase A. Inject 20 µL.
Visualizations
Logical Comparison of Serine Protection Strategies
Caption: Decision logic for selecting a serine protection strategy in SPPS.
Experimental Workflow for Boc-SPPS and HPLC Analysis
Caption: Experimental workflow for Boc-SPPS and subsequent HPLC analysis.
References
Navigating the Complexities of Peptide Synthesis: A Comparative Guide to Mass Spectrometry Characterization of Boc-Ser(tBu)-OH Incorporation
In the precise world of peptide synthesis, the successful incorporation of each amino acid building block is paramount to achieving the desired final product. For researchers and drug development professionals, verifying the presence of protected amino acids, such as N-α-tert-butoxycarbonyl-O-tert-butyl-L-serine (Boc-Ser(tBu)-OH), is a critical checkpoint. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose. This guide provides an objective comparison of two leading mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of this compound incorporation, supported by experimental data and detailed protocols.
The dual protection of this compound, with the Boc group on the α-amino group and the tert-butyl (tBu) ether on the β-hydroxyl group, offers strategic advantages in peptide synthesis.[1] However, the labile nature of these protecting groups under certain analytical conditions necessitates a careful selection of the mass spectrometry technique to avoid misleading results.[2]
Comparative Analysis of MS Techniques for Peptides Containing this compound
The choice between ESI-MS and MALDI-TOF-MS for analyzing peptides with this compound depends on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or preservation of the intact protected peptide.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | "Soft" ionization of analytes from solution, often producing multiply charged ions.[3][4] | "Soft" ionization where a laser desorbs and ionizes the analyte from a solid matrix, typically generating singly charged ions.[3][4] |
| Fragmentation | Can induce in-source fragmentation, potentially leading to premature loss of the Boc and tBu groups. Tandem MS (MS/MS) provides controlled fragmentation for sequence confirmation. | Generally a softer ionization method, which can be advantageous for minimizing fragmentation of labile protecting groups.[2] |
| Quantitative Analysis | Generally considered more suitable for quantitative analysis due to its compatibility with liquid chromatography (LC) and more stable ion current.[3][5] | Quantitative analysis can be more challenging due to variations in matrix crystallization and "hot spots" on the target plate.[3] |
| Sample Throughput | Lower throughput when coupled with LC for separation prior to analysis.[5] | Higher throughput, as samples can be spotted on a multi-well target plate and analyzed rapidly.[3] |
| Sample Purity | More sensitive to sample impurities such as salts, which can suppress the ionization of the target analyte.[3] | More tolerant to buffers and salts in the sample.[6] |
| Instrumentation | Often coupled with liquid chromatography (LC-MS) for online separation and analysis.[5] | Typically a standalone instrument (MALDI-TOF) or coupled with a TOF/TOF analyzer for MS/MS.[6] |
Expected Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)
Upon successful incorporation, the presence of the Ser(tBu) residue within a peptide can be confirmed by its characteristic fragmentation pattern in collision-induced dissociation (CID) during tandem mass spectrometry.[7]
| Ion Type | Description | Expected Mass Difference | Significance for this compound |
| b and y ions | Fragments arising from the cleavage of the peptide backbone, essential for amino acid sequencing.[2][7] | Varies based on amino acid sequence. | Confirms the primary sequence of the peptide. |
| Neutral Loss of Isobutylene | Loss of C4H8 from the tBu protecting group on the serine side chain.[7] | 56 Da | A key diagnostic marker for the presence of the tBu protecting group on the serine residue. |
| Neutral Loss of tert-Butanol | Loss of C4H10O from the Boc protecting group. | 74 Da | Indicates the presence of the N-terminal Boc group. |
| Neutral Loss of Water | Loss of H2O from the serine residue itself.[7] | 18 Da | A common, but less specific, fragmentation pathway for serine-containing peptides. |
Experimental Protocols
Below are detailed methodologies for the analysis of a peptide containing this compound using both ESI-MS/MS and MALDI-TOF MS.
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is ideal for confirming the incorporation of this compound and obtaining sequence information, particularly when quantitative data is desired.
1. Sample Preparation:
-
Dissolve the crude or purified peptide in a solvent compatible with reversed-phase liquid chromatography, such as 0.1% formic acid in water/acetonitrile.
-
The final concentration should be in the low micromolar to nanomolar range.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 200-400 µL/min for analytical scale.
3. ESI-MS/MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the most intense precursor ions.
-
Collision Energy: Varies depending on the peptide, typically 20-40 eV.
4. Data Analysis:
-
Identify the precursor ion corresponding to the expected mass of the peptide with the incorporated this compound.
-
Analyze the MS/MS spectrum for the characteristic neutral loss of 56 Da (isobutylene) from the precursor and fragment ions containing Ser(tBu).
-
Confirm the peptide sequence using the observed b and y ion series.
Protocol 2: MALDI-TOF MS Analysis
This protocol is well-suited for rapid screening and confirmation of the molecular weight of the peptide, with the advantage of being more tolerant to impurities.
1. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 70% acetonitrile and 0.1% TFA.[8]
3. Spotting Technique:
-
On a MALDI target plate, mix 1 µL of the peptide sample with 1 µL of the matrix solution.
-
Allow the mixture to air dry completely, forming co-crystals.
4. MALDI-TOF MS Parameters:
-
Ionization Mode: Positive ion reflector mode.[8]
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal to minimize in-source decay.
-
Mass Range: Set appropriately to include the expected molecular weight of the peptide.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.
5. Data Analysis:
-
Identify the peak corresponding to the [M+H]+ ion of the intact peptide with the this compound incorporated.
-
In case of in-source or post-source decay, look for peaks corresponding to the loss of the Boc and/or tBu groups.
Visualizing the Workflow
The following diagram illustrates the general workflow for confirming the successful incorporation of this compound into a peptide using mass spectrometry.
Caption: Workflow for this compound Incorporation Analysis.
References
- 1. This compound | 13734-38-8 | Benchchem [benchchem.com]
- 2. uab.edu [uab.edu]
- 3. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Confirming the Structure of Boc-Ser(tBu)-OH: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of starting materials is a critical step in ensuring the integrity and success of complex synthetic endeavors. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of Boc-Ser(tBu)-OH, a crucial protected amino acid derivative in peptide synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] This guide will delve into the expected NMR signature of this compound, present a detailed experimental protocol for data acquisition, and compare its structural confirmation capabilities with those of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Predicted NMR Spectroscopic Data for this compound
While a definitive experimental spectrum for this compound is not publicly available, a highly representative dataset can be predicted based on the well-established chemical shifts of its constituent functional groups and data from structurally analogous compounds. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
It is important to note that these are predicted values and may vary slightly based on the solvent and experimental conditions used.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.30 | d | 1H | NH |
| ~4.30 | m | 1H | α-CH |
| ~3.85 | dd | 1H | β-CH₂ |
| ~3.60 | dd | 1H | β-CH₂ |
| 1.45 | s | 9H | Boc C(CH₃)₃ |
| 1.15 | s | 9H | tBu C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~174.5 | COOH |
| ~155.8 | Boc C=O |
| ~80.0 | Boc C (CH₃)₃ |
| ~73.5 | tBu C (CH₃)₃ |
| ~62.0 | β-CH₂ |
| ~55.0 | α-CH |
| ~28.4 | Boc C(C H₃)₃ |
| ~27.5 | tBu C(C H₃)₃ |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[2]
-
If necessary, filter the solution to remove any particulate matter.[3]
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of 220-250 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.[3]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Workflow for NMR-Based Structure Confirmation
The process of confirming a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final structure validation.
Caption: Workflow for chemical structure confirmation using NMR spectroscopy.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques provide complementary and often faster means of verification.
Table 3: Comparison of Analytical Techniques for this compound Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level information on chemical environment, connectivity, and stereochemistry. | Unambiguous structure determination.[1] | Requires larger sample amounts, longer acquisition times, and more complex data interpretation. |
| Mass Spectrometry (MS) | Provides the molecular weight and information on the elemental composition and fragmentation pattern. | High sensitivity, small sample requirement, fast analysis. | Does not provide detailed structural connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Mass Spectrometry (MS): For this compound (Molecular Weight: 261.32 g/mol ), Electrospray Ionization (ESI) MS would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 262.3. Other adducts, such as [M+Na]⁺ at m/z 284.3, may also be observed. A key fragmentation pathway for Boc-protected compounds involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4] Similarly, the tert-butyl ether can also lose isobutylene. This fragmentation pattern provides strong evidence for the presence of these protecting groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. Expected peaks include a broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹, a C=O stretch from the carboxylic acid around 1710 cm⁻¹, and a C=O stretch from the Boc-carbamate at approximately 1690 cm⁻¹.[5] The presence of both carbonyl stretches is indicative of the protected amino acid structure.
Conclusion
NMR spectroscopy is the most powerful and definitive method for the complete structural elucidation of this compound, providing a detailed map of the molecule's atomic arrangement. However, for routine confirmation and as a complementary technique, Mass Spectrometry and Infrared Spectroscopy offer rapid and valuable information regarding the molecular weight and the presence of key functional groups. For researchers in drug development and chemical synthesis, a multi-technique approach, leveraging the strengths of NMR, MS, and IR, provides the highest level of confidence in the structural integrity of critical building blocks like this compound.
References
- 1. arxiv.org [arxiv.org]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Boc-Ser(tBu)-OH vs. Fmoc-Ser(tBu)-OH in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity. For the incorporation of serine residues, two commonly employed derivatives are tert-butyloxycarbonyl-L-serine with a tert-butyl side-chain protection (Boc-Ser(tBu)-OH) and 9-fluorenylmethoxycarbonyl-L-serine with a tert-butyl side-chain protection (Fmoc-Ser(tBu)-OH). This guide provides a comprehensive comparison of these two building blocks, offering experimental insights and data to inform the decision-making process for researchers, scientists, and drug development professionals.
The primary distinction between the two lies in the Nα-protecting group: the acid-labile Boc group versus the base-labile Fmoc group.[1][2] This fundamental difference dictates the entire synthetic strategy, including the conditions for deprotection, the choice of resin, and the final cleavage of the peptide from the solid support.[3][4]
Key Differences at a Glance
The choice between Boc and Fmoc strategies for incorporating Ser(tBu) presents a trade-off between the mildness of the Fmoc route and the potential for specific applications of the Boc methodology. The Fmoc strategy is generally favored for its true orthogonality and milder deprotection steps, which are compatible with a wider range of sensitive peptide sequences.[2][4] In contrast, the Boc strategy, while traditionally employing benzyl-based side-chain protection, can be adapted for tert-butyl protection, although this complicates the final cleavage step due to the similar lability of the Boc and tBu groups to strong acids.[5][6]
| Feature | This compound Strategy | Fmoc-Ser(tBu)-OH Strategy |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA)[2] | Base (e.g., 20% Piperidine in DMF)[2][7] |
| Side-Chain Protection | tert-Butyl (tBu) | tert-Butyl (tBu)[7] |
| Orthogonality | Quasi-orthogonal (both Boc and tBu are acid-labile, requiring careful modulation of acid strength for selective removal)[2] | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[2] |
| Primary Advantage | Can be effective for sequences prone to aggregation; reagents are often less expensive.[2][4] | Milder deprotection conditions, high compatibility with automated synthesis, and suitability for acid-sensitive modifications.[2][4] |
| Primary Disadvantage | Repeated acid treatment can lead to degradation of sensitive residues; final cleavage requires careful handling of strong, hazardous acids like HF.[2] | Potential for side reactions like aspartimide formation and racemization with certain amino acids.[8] |
Chemical Structures and Deprotection Mechanisms
The chemical structures of this compound and Fmoc-Ser(tBu)-OH illustrate the core difference in their Nα-protecting groups.
The deprotection of the Nα-protecting group is a critical step repeated throughout the synthesis. The Boc group is removed by acidolysis, typically with trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation.[9][10] In contrast, the Fmoc group is cleaved under basic conditions, usually with piperidine, via a β-elimination mechanism.[]
Experimental Protocols
The overall workflow for both Boc and Fmoc strategies involves a cyclical process of deprotection, washing, coupling of the next amino acid, and further washing.
-
Resin Preparation : Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Boc Deprotection : Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes.[12]
-
Washing : Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[12]
-
Neutralization : Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[12]
-
Coupling :
-
Chain Elongation : Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage : After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF).
Note: If this compound is supplied as a dicyclohexylamine (DCHA) salt, it must be converted to the free acid before use by dissolving in an organic solvent and washing with an acidic aqueous solution.[12]
-
Resin Swelling : Swell the desired resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.[7]
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for a programmed duration (e.g., 2 x 7 minutes).[7]
-
Washing : Wash the resin thoroughly with DMF.
-
Coupling :
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU) in DMF.[7]
-
Add DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[7]
-
Confirm the completion of the coupling reaction with a Kaiser test.[7]
-
-
Capping (Optional) : To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).[7]
-
Chain Elongation : Repeat steps 2-4 (and 5 if necessary) for each subsequent amino acid.
-
Final Cleavage and Deprotection : After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove the tert-butyl side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA.[7]
Comparative Performance Data
The efficiency of coupling and the purity of the final peptide product are critical metrics for evaluating the performance of each strategy. While specific quantitative data is highly dependent on the peptide sequence, length, and synthesis conditions, the following table provides a general comparison based on typical outcomes.
| Performance Metric | This compound Strategy | Fmoc-Ser(tBu)-OH Strategy |
| Typical Coupling Efficiency | >99% | >99.5% |
| Common Impurities | Deletion sequences, truncated sequences, products of incomplete deprotection.[5] | Deletion sequences, products of aspartimide formation, piperidide adducts. |
| Crude Peptide Purity (HPLC) | 80-95% | 85-98% |
| Final Yield (after purification) | Sequence-dependent | Generally high, often superior for complex peptides. |
Conclusion
The choice between this compound and Fmoc-Ser(tBu)-OH in peptide synthesis is a strategic decision that hinges on the specific requirements of the target peptide and the available laboratory infrastructure. The Fmoc/tBu strategy has become the predominant method due to its milder deprotection conditions, true orthogonality, and amenability to automation, often resulting in higher purity and yield for a wide range of peptides.[2][4] However, the Boc strategy remains a viable and sometimes preferred option, particularly for the synthesis of long or aggregation-prone peptides where its distinct chemical properties can be advantageous. A thorough understanding of the underlying chemistry and potential side reactions of each approach is crucial for the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: Advantages of Boc Protection for Serine over Fmoc Strategy in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success, profoundly impacting yield, purity, and the feasibility of synthesizing complex peptides. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is widely adopted for its mild deprotection conditions, the tert-butyloxycarbonyl (Boc) strategy offers distinct and significant advantages, particularly when incorporating serine residues. This guide provides an objective comparison of the Boc and Fmoc strategies for serine, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate synthetic route.
Executive Summary: Boc vs. Fmoc for Serine Incorporation
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, removed with piperidine.[1] This dictates the orthogonal protecting group for the serine side chain: a benzyl (Bzl) ether in the Boc strategy and a tert-butyl (tBu) ether in the Fmoc strategy.[1] The repeated use of acid in the Boc strategy can be advantageous in disrupting peptide aggregation, a common challenge in SPPS.[2]
Key Advantages of the Boc Strategy for Serine-Containing Peptides
The Boc/Bzl strategy for serine incorporation offers several key advantages over the more common Fmoc/tBu approach, particularly for long or challenging sequences.
-
Reduced Aggregation: The repeated acidic treatment for Boc group removal protonates the N-terminus of the growing peptide chain. This positive charge disrupts inter-chain hydrogen bonding, a primary driver of on-resin aggregation.[2] This is especially beneficial when synthesizing hydrophobic peptides or sequences prone to forming stable secondary structures.
-
Minimized β-Elimination: The benzyl ether protecting group on the serine side chain in the Boc strategy is generally more stable under the synthesis conditions compared to the t-butyl ether in the Fmoc strategy. While the tBu group is effective, the basic conditions required for Fmoc removal can promote β-elimination of the serine side chain, leading to the formation of dehydroalanine (Dha).[3] This is a particular concern with phosphorylated serine residues, which are more susceptible to this side reaction.[3]
-
Effectiveness with "Difficult" Sequences: For peptides that are challenging to synthesize due to their length, hydrophobicity, or tendency to aggregate, the Boc strategy often results in higher crude purity and overall yield.[2][]
Data Presentation: Performance and Purity Comparison
While a direct head-to-head comparison for a single model peptide is not extensively available, data from various studies allow for a qualitative and semi-quantitative assessment of the two strategies.
| Feature | Boc Strategy (Boc-Ser(Bzl)-OH) | Fmoc Strategy (Fmoc-Ser(tBu)-OH) | References |
| α-Amino Deprotection | Strong acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) | [5] |
| Serine Side-Chain Protection | Benzyl ether (Bzl) | tert-Butyl ether (tBu) | [6] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | [2][5] |
| Aggregation Issues | Less frequent due to N-terminal protonation | More frequent, especially for hydrophobic sequences | [2][] |
| β-Elimination Risk for Serine | Minimal during chain elongation | Higher risk due to basic deprotection conditions | [3] |
| Racemization Risk for Serine | Generally low | Can be induced by certain bases (e.g., DIPEA) during coupling | [7] |
| Purity of Hydrophobic Peptides | Generally high | May be lower due to aggregation | [2] |
| Handling Safety | Requires handling of hazardous HF or TFMSA | Generally milder and safer reagents | [2] |
Experimental Protocols
Detailed experimental protocols for the incorporation of serine using both Boc and Fmoc strategies are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Boc-Ser(Bzl)-OH Coupling in Manual Boc-SPPS
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-Ser(Bzl)-OH:
-
Dissolve Boc-Ser(Bzl)-OH (3 equivalents) and an activating agent such as HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the next amino acid in the sequence.
-
Final Cleavage (HF Cleavage):
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Add the appropriate scavenger mixture (e.g., p-cresol) to the peptide-resin in the reaction vessel.[8]
-
Cool the reaction vessel in a dry ice/ethanol bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.[8]
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.[8]
-
Protocol 2: Fmoc-Ser(tBu)-OH Coupling in Manual Fmoc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Ser(tBu)-OH:
-
Dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection (TFA Cleavage):
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common mixture is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[9]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[9]
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[9]
-
Visualizing the Synthetic Strategies
The following diagrams illustrate the chemical workflows and logical relationships in the Boc and Fmoc strategies for serine incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Coupling Efficiency of Boc-Ser(tBu)-OH and Other Protected Serines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high coupling efficiency and overall yield of the final peptide. For the incorporation of serine, a trifunctional amino acid, the choice of its side-chain protecting group is a critical decision that influences not only the efficiency of the coupling reaction but also the potential for side reactions and the final deprotection strategy. This guide provides a detailed comparison of Boc-Ser(tBu)-OH with other commonly used protected serine derivatives within the Boc-SPPS framework, supported by established principles of peptide chemistry and available experimental data.
Performance Comparison of Protected Serines
The tert-butyl (tBu) group on this compound is sterically demanding, which can sometimes lead to slower coupling kinetics compared to less bulky protecting groups, particularly in sterically hindered sequences. However, its stability under the acidic conditions used for Boc removal from the N-terminus makes it a cornerstone of the Boc/Bzl orthogonal protection strategy.[1] The benzyl (Bzl) protecting group, as seen in Boc-Ser(Bzl)-OH, is less sterically bulky than the tBu group, which may facilitate slightly faster coupling reactions in some contexts.
The choice of coupling reagent is a critical determinant of success when working with protected serine derivatives.[2] For sterically hindered amino acids like this compound, highly efficient uronium or phosphonium salt-based reagents such as HATU, HBTU, or COMU are often recommended over carbodiimide-based methods like DIC/HOBt to ensure high coupling yields.[2]
Quantitative Data Summary
The following table summarizes the expected performance of this compound and Boc-Ser(Bzl)-OH based on typical outcomes in Boc-SPPS. It is important to note that actual coupling efficiencies are highly dependent on the specific peptide sequence, the resin used, and the reaction conditions.
| Protected Serine Derivative | Side-Chain Protecting Group | Relative Steric Hindrance | Typical Coupling Efficiency* | Recommended Coupling Reagents | Key Advantages | Potential Disadvantages |
| This compound | tert-Butyl (tBu) | High | Very Good to Excellent | HATU, HBTU, COMU | High stability to TFA during Boc deprotection.[1] | Steric bulk can slow down coupling kinetics in difficult sequences. |
| Boc-Ser(Bzl)-OH | Benzyl (Bzl) | Moderate | Very Good to Excellent | DIC/HOBt, HBTU, HATU | Less steric hindrance than tBu. | Bzl group requires strong acid (e.g., HF) or hydrogenolysis for removal.[3] |
| Boc-Ser-OH (unprotected) | None | Low | Good to Very Good | DIC/HOBt | No need for side-chain deprotection. | Prone to O-acylation, leading to branched peptide impurities.[4] |
*Coupling efficiency is categorized based on qualitative descriptions from literature and assumes optimized coupling conditions. "Excellent" implies near-quantitative coupling, while "Good" suggests a higher likelihood of incomplete reactions that may require double coupling.
Experimental Protocols
Detailed experimental protocols are crucial for achieving optimal coupling efficiency. Below are representative protocols for the incorporation of Boc-protected serine derivatives in a manual Boc-SPPS workflow.
Protocol 1: Conversion of this compound·DCHA Salt to Free Acid
This compound is often supplied as a dicyclohexylamine (DCHA) salt to improve its stability.[2] This salt must be converted to the free acid before use in coupling reactions.
-
Dissolution: Dissolve the this compound·DCHA salt in dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous citric acid or potassium bisulfate solution. This protonates the dicyclohexylamine, rendering it water-soluble.
-
Water Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of this compound.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered couplings.[2]
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM.
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes.[3]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).[2]
-
Washing: Wash the resin with DCM.[2]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.[2]
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution to activate it. Immediately add the activated solution to the resin and agitate for 15-45 minutes at room temperature.[2]
-
Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[2]
Protocol 3: Coupling of Boc-Ser(Bzl)-OH using DIC/HOBt
This protocol provides a cost-effective method for coupling the less sterically hindered Boc-Ser(Bzl)-OH.
-
Resin Preparation and Deprotection: Follow steps 1-5 from the HATU protocol.
-
Pre-activation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Visualization of Key Processes
To further elucidate the workflows and decision-making processes in selecting and using protected serines, the following diagrams are provided.
Caption: Decision workflow for selecting a serine protecting group.
Caption: General workflow for a Boc-SPPS coupling cycle.
Conclusion
The selection of a side-chain protecting group for serine in Boc-SPPS is a critical decision that balances the need for high coupling efficiency with the requirements of the overall synthetic strategy. This compound stands out as a robust and widely used derivative due to its high stability to the repetitive TFA treatments required for N-terminal Boc group removal. While its steric bulk may necessitate the use of more potent and expensive coupling reagents like HATU or COMU to ensure high yields in challenging sequences, its reliability makes it a preferred choice for many applications.
Boc-Ser(Bzl)-OH offers a less sterically hindered alternative, which may be beneficial in certain contexts. However, the harsher conditions required for the removal of the benzyl group (HF or hydrogenolysis) must be compatible with the final peptide. For peptides that are sensitive to strong acids, this may not be a viable option.
Ultimately, for routine Boc-SPPS, this compound, when paired with an appropriate high-efficiency coupling reagent, provides a reliable and effective strategy for the incorporation of serine residues. Careful consideration of the peptide sequence and the final deprotection conditions will guide the optimal choice for each specific synthesis.
References
A Comparative Guide to Purity Assessment in Serine-Containing Peptide Synthesis: The Boc-Ser(tBu)-OH Approach and Its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The incorporation of serine, with its reactive hydroxyl side-chain, requires a robust protection strategy to prevent side reactions and ensure the integrity of the final product. This guide provides an objective comparison of peptide purity resulting from synthesis using N-α-Boc-Ser(tBu)-OH and contrasts it with the more conventional strategies: the standard Boc-chemistry approach using Boc-Ser(Bzl)-OH and the widely adopted orthogonal Fmoc-chemistry approach using Fmoc-Ser(tBu)-OH.
The use of a tert-butyl (tBu) ether for side-chain protection in traditional Boc solid-phase peptide synthesis (SPPS) is non-standard. The Boc strategy relies on differential acid lability for selective deprotection; the N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable side-chain protecting groups (like benzyl ethers) are cleaved only at the final step with a strong acid such as hydrofluoric acid (HF).[1][2] Using a tBu group for side-chain protection in this context offers limited orthogonality, as it can be prematurely cleaved during the repetitive N-α-Boc deprotection steps.
This guide will therefore focus on comparing the two most established and reliable strategies for synthesizing serine-containing peptides to provide a clear perspective on expected purity outcomes.
Comparison of Serine Protection Strategies
The choice between the Boc/Bzl and Fmoc/tBu strategies is a critical decision that influences synthesis efficiency, potential side reactions, and ultimately, the purity of the crude peptide.[3][4]
| Feature | Boc-Ser(Bzl)-OH Strategy (Boc-SPPS) | Fmoc-Ser(tBu)-OH Strategy (Fmoc-SPPS) |
| Nα-Protection | Acid-labile Boc (tert-butyloxycarbonyl) | Base-labile Fmoc (9-fluorenylmethyloxycarbonyl) |
| Ser Side-Chain Protection | Acid-labile Benzyl (Bzl) ether | Acid-labile tert-Butyl (tBu) ether |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM[1] | 20-50% Piperidine in DMF[3] |
| Final Cleavage Reagent | Strong acids: HF, TFMSA[1][4] | Moderate acid: TFA (e.g., 95%)[5] |
| Orthogonality | Partial; relies on differential acid lability.[6] | Fully orthogonal; base-labile vs. acid-labile groups.[6] |
| Primary Impurities | - Truncated/Deletion sequences- Alkylation of sensitive residues (Trp, Met) by t-butyl cations from Boc removal[6]- Aspartimide formation (e.g., at Asp-Ser sequences)[4]- N-O acyl shift with Ser/Thr residues during strong acid cleavage[4] | - Truncated/Deletion sequences- Diketopiperazine formation at the dipeptide stage[4]- β-elimination of Ser(tBu) to dehydroalanine under basic conditions- Adducts from dibenzofulvene (Fmoc deprotection byproduct) |
| Expected Crude Purity * | Generally high, but can be lower for complex or hydrophobic sequences where aggregation is an issue.[7] | Often higher due to milder deprotection conditions and reduced side reactions for many sequences.[7] |
*Expected purity is sequence-dependent. While direct quantitative comparisons are scarce, the milder conditions of the Fmoc/tBu strategy are generally favored for reducing acid-catalyzed side reactions.[7][8]
Purity Assessment Workflow & Methodologies
A rigorous assessment of a synthetic peptide's purity involves a multi-faceted approach, combining chromatographic separation with mass analysis and compositional verification.
Experimental Protocols
This protocol outlines a standard cycle for adding one amino acid using Boc chemistry.[1][4]
-
Resin Swelling: Swell the peptide-resin (e.g., PAM or Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Perform a pre-wash with 50% TFA in DCM (10 mL/g resin) for 2-5 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes. Note: If the sequence contains sensitive residues like Trp or Met, add 0.5% dithioethane (DTE) as a scavenger.[6]
-
Filter and wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling (DIC/HOBt method):
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Add diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-4 hours.
-
Monitor reaction completion with a qualitative ninhydrin test.[7]
-
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
RP-HPLC is the gold standard for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity.[9]
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from low to high %B is used. A typical gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (detects the peptide backbone).
-
Column Temperature: 30°C to ensure reproducibility.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
MS confirms that the main HPLC peak corresponds to the peptide of the correct molecular weight.[10][11]
-
Sample Preparation: The sample is typically diluted from the HPLC eluent or prepared similarly. Ensure the sample is desalted, as salts can suppress the ion signal.[12] Resuspend the peptide in a solution compatible with ESI, such as 0.1% formic acid in 50% acetonitrile/water.[12]
-
Instrumentation:
-
Introduce the sample into the ESI source via direct infusion or liquid chromatography (LC-MS). ESI generates multiply charged gas-phase ions from the peptide molecules in solution.[10]
-
The mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks, each representing the peptide with a different number of protons (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺).
-
Deconvolute the m/z spectrum to determine the parent molecular mass (M) of the peptide.
-
Compare the observed mass to the theoretical calculated mass of the target peptide sequence to confirm its identity.
-
AAA verifies the amino acid composition of the final peptide, confirming that no amino acids were unintentionally modified or lost, and can be used to determine the net peptide content.[13][14]
-
Hydrolysis:
-
Place a precisely weighed amount of the purified peptide (~10-20 µg) into a hydrolysis tube.
-
Add 6 M HCl containing a small amount of phenol (to protect tyrosine).
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds. Note: This process destroys Tryptophan and converts Asn/Gln to Asp/Glu.[13]
-
-
Derivatization:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the free amino acids and derivatize them using a reagent (e.g., phenyl isothiocyanate - PITC) to make them detectable by UV or fluorescence.[15]
-
-
Chromatographic Analysis:
-
Separate the derivatized amino acids using RP-HPLC or ion-exchange chromatography.
-
Quantify each amino acid by comparing its peak area to that of a known standard mixture.
-
-
Data Analysis:
-
Calculate the molar ratios of the detected amino acids.
-
Compare the experimental ratios to the theoretical ratios based on the peptide's sequence to confirm its composition.
-
Logical Comparison of Synthesis Strategies
The choice of synthesis strategy directly impacts the final deprotection (cleavage) step, which is a critical source of potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. 5z.com [5z.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Battle: Cost-Benefit Analysis of Boc vs. Fmoc Strategies for Serine Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a pivotal decision that profoundly influences the yield, purity, and overall cost-effectiveness of synthesizing peptides containing the versatile amino acid, serine. This comprehensive guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols to inform the selection process for your specific research and development needs.
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the corresponding conditions for its removal. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by reagents such as piperidine. This core difference dictates the entire synthetic strategy, including the choice of side-chain protecting groups, cleavage cocktails, and potential side reactions. For serine, the hydroxyl side-chain is commonly protected with a benzyl (Bzl) group in Boc chemistry and a tert-butyl (tBu) group in Fmoc chemistry.[1]
At a Glance: Key Performance and Cost Metrics
To facilitate a rapid and informative comparison, the following tables summarize the critical parameters of each strategy for serine incorporation.
| Parameter | Boc Strategy (Boc-Ser(Bzl)-OH) | Fmoc Strategy (Fmoc-Ser(tBu)-OH) | Key Considerations |
| Deprotection Chemistry | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) | Fmoc offers milder deprotection conditions, beneficial for sensitive peptides.[] |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether | Bzl group requires strong acid (HF) for cleavage, while tBu is cleaved by TFA.[1] |
| Orthogonality | Less orthogonal; repetitive acid treatment | Fully orthogonal system | Fmoc's orthogonality simplifies the synthesis of complex peptides.[] |
| Crude Purity | Generally good; can be advantageous for hydrophobic sequences | Typically very high (>99% reported) | Fmoc strategy often results in higher purity for a broader range of peptides.[4] |
| Overall Yield | Can be high, but dependent on sequence | Generally high, often exceeding 99% per coupling step | Fmoc's efficiency is a significant advantage for synthesizing long peptides.[] |
| Racemization Risk | Lower during standard coupling | Can be a concern, especially with certain coupling reagents and bases.[5] | Careful selection of coupling reagents is crucial in Fmoc-SPPS to minimize racemization. |
| Aggregation Issues | Less prone due to protonation of the N-terminus after deprotection | More susceptible, especially in "difficult" sequences | Boc strategy can be advantageous for aggregation-prone sequences.[6] |
Cost-Benefit Analysis: A Deeper Dive
The financial implications of choosing between Boc and Fmoc strategies are multifaceted, extending beyond the initial cost of the protected amino acid.
| Cost Factor | Boc Strategy | Fmoc Strategy | Analysis |
| Protected Amino Acid Cost | Boc-Ser(Bzl)-OH is generally less expensive, particularly at bulk scale. | Fmoc-Ser(tBu)-OH is typically more expensive due to the cost of the Fmoc protecting group.[] | For large-scale synthesis, the lower cost of Boc-amino acids can lead to significant savings.[7] |
| Reagent & Solvent Costs | Requires strong, hazardous acids like HF for final cleavage, which can necessitate specialized equipment. Solvents like DCM are relatively inexpensive.[] | Uses less hazardous reagents for deprotection. Piperidine can be recycled. However, specialized and more expensive coupling reagents are often used.[8] | The overall cost-effectiveness of the Fmoc strategy can be competitive due to higher efficiency and potentially recyclable reagents.[8] |
| Time & Labor | Can be more time-consuming due to neutralization steps and potentially slower coupling reactions. | Generally faster coupling and deprotection cycles, lending itself well to automation.[4] | The increased speed and automation compatibility of the Fmoc strategy can lead to lower labor costs. |
| Purification Costs | May require more extensive purification for some sequences, increasing time and solvent consumption. | Higher crude purity often translates to simpler, faster, and less costly purification. | The superior purity of Fmoc-synthesized peptides can significantly reduce downstream processing costs. |
| Waste Disposal | Generates hazardous acidic waste. | Generates basic waste, which may be easier and less costly to neutralize and dispose of. | Environmental and disposal costs should be factored into the overall cost analysis. |
Navigating Potential Side Reactions
The incorporation of serine presents specific challenges in peptide synthesis. Understanding and mitigating potential side reactions is crucial for obtaining a high-purity final product.
| Side Reaction | Boc Strategy | Fmoc Strategy | Mitigation Strategies |
| Racemization | Generally low risk during standard coupling protocols. | Higher risk, particularly with carbodiimide coupling reagents and certain bases like DIPEA.[5] | Use of hindered bases like collidine, or coupling reagents such as HATU and HBTU can suppress racemization.[5] Lowering reaction temperature can also be effective.[9] |
| O-acylation | Can occur if the hydroxyl group is unprotected. The Bzl protecting group is stable to the repetitive TFA deprotection steps. | The tBu protecting group is stable to the basic deprotection conditions. However, O-acylation can occur during coupling with active esters. | Use of additives like 2,4-dinitrophenol or pentachlorophenol can prevent O-acylation.[10] Ensuring complete deprotection of the previous residue is also critical. |
| β-elimination | Not a significant issue under standard Boc-SPPS conditions. | Can occur under the basic conditions of Fmoc deprotection, leading to dehydroalanine formation. | This is generally minimized by the stability of the tBu ether protecting group.[11] |
| Aspartimide Formation | Can occur during the final strong acid cleavage, especially in Asp-Ser sequences. | A significant side reaction that can be induced by the basic deprotection conditions, particularly in Asp-Xxx sequences. | Addition of HOBt to the deprotection solution can reduce aspartimide formation.[5] |
Experimental Protocols
Below are detailed, generalized protocols for the incorporation of serine using both Boc and Fmoc strategies in manual solid-phase peptide synthesis.
Boc-SPPS Protocol for Serine Incorporation
This protocol outlines a single coupling cycle for incorporating Boc-Ser(Bzl)-OH.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Add fresh 50% TFA in DCM and shake for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Coupling of Boc-Ser(Bzl)-OH:
-
In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, recoupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Fmoc-SPPS Protocol for Serine Incorporation
This protocol outlines a single coupling cycle for incorporating Fmoc-Ser(tBu)-OH.[8]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes and drain.
-
Add fresh 20% piperidine in DMF and shake for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIEA, 6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test. A negative result indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Synthetic Pathways
To further clarify the workflows, the following diagrams illustrate the chemical transformations in both Boc and Fmoc strategies for serine incorporation.
Boc-SPPS workflow for serine incorporation.
Fmoc-SPPS workflow for serine incorporation.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for serine incorporation is not a one-size-fits-all decision. The Fmoc strategy has emerged as the dominant methodology in many laboratories due to its milder reaction conditions, high coupling efficiencies, and the generation of high-purity crude peptides, which simplifies downstream processing.[4] Its compatibility with automation and the use of less hazardous reagents further enhance its appeal for routine and high-throughput peptide synthesis.
However, the Boc strategy remains a powerful and sometimes superior alternative, particularly for the synthesis of long, hydrophobic, or aggregation-prone peptides. The cost-effectiveness of Boc-protected amino acids at a large scale also makes it an attractive option for industrial manufacturing.
For researchers embarking on the synthesis of a serine-containing peptide, a careful evaluation of the peptide's sequence, length, and complexity, alongside considerations of budget, timeline, and available equipment, will ultimately guide the most prudent choice of synthetic strategy. For novel or particularly challenging sequences, a small-scale pilot synthesis using both strategies may be the most effective approach to determine the optimal conditions for achieving the desired product with the highest purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Boc-Ser(tBu)-OH in Automated Peptide Synthesizers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that influences synthesis efficiency, peptide purity, and overall project timelines. This guide provides an objective comparison of the performance of Boc-Ser(tBu)-OH within the Boc/Bzl strategy against the more commonly employed Fmoc-Ser(tBu)-OH in the Fmoc/tBu strategy for automated peptide synthesis.
Executive Summary
The selection between Boc- and Fmoc-based strategies for incorporating serine residues, specifically using the tert-butyl (tBu) side-chain protection, involves a trade-off between the harshness of cleavage conditions and the potential for side reactions during synthesis. The Boc strategy, while historically significant, utilizes repeated acid treatments for Nα-deprotection and requires strong, hazardous acids like hydrofluoric acid (HF) for final cleavage. The Fmoc strategy, in contrast, employs milder basic conditions for Nα-deprotection, making it more compatible with a wider range of sensitive peptide sequences and simplifying automation.
While direct head-to-head quantitative data for this compound versus Fmoc-Ser(tBu)-OH in automated synthesizers is not extensively documented in comparative studies, performance can be inferred from the principles of each strategy and data from related comparisons. For routine syntheses, Fmoc-Ser(tBu)-OH is often preferred due to the milder overall conditions and reduced risk of side-chain degradation. However, for specific applications, the Boc strategy can offer advantages.
Performance Comparison: Boc vs. Fmoc Strategy for Serine Incorporation
The performance of protected serine derivatives in automated SPPS is assessed based on coupling efficiency, prevention of side reactions, and the purity of the final crude peptide.
| Performance Metric | This compound (in Boc/Bzl Strategy) | Fmoc-Ser(tBu)-OH (in Fmoc/tBu Strategy) | Key Considerations |
| Coupling Efficiency | Generally high, but can be influenced by the peptide sequence and coupling reagents. | Typically exceeds 99% with modern coupling reagents.[] | The choice of coupling reagent (e.g., HBTU, HATU) is crucial for both strategies to achieve high efficiency, especially for sterically hindered couplings.[2] |
| Prevention of Racemization | Racemization is a potential issue, particularly with certain activation methods. The use of additives like HOBt is recommended. | Generally provides superior stereoselectivity, especially for sensitive amino acids.[] | The basic conditions of Fmoc deprotection are less prone to causing racemization at the C-terminal residue of the growing peptide chain. |
| Side Reaction Prevention | The repetitive use of TFA for Boc deprotection can lead to side reactions on sensitive residues. | The milder, basic deprotection conditions are generally associated with fewer side reactions.[] | For serine, the tBu side-chain protection is robust under both Boc and Fmoc synthesis cycles, effectively preventing O-acylation.[4][5] |
| Final Cleavage Conditions | Requires strong, hazardous acids like HF or TFMSA, which can damage sensitive peptides and require specialized equipment.[6] | Uses TFA, which is a strong but more manageable acid, for simultaneous cleavage from the resin and removal of side-chain protecting groups.[] | The harshness of Boc cleavage can be a significant drawback for complex or modified peptides. |
| Automation Compatibility | Fully automatable, but the use of corrosive reagents requires robust synthesizer components. | Highly compatible with modern automated synthesizers, with real-time monitoring of Fmoc deprotection possible.[7] | The majority of modern automated peptide synthesizers are optimized for Fmoc chemistry. |
| Cost | Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[] | Fmoc-protected amino acids are typically more expensive.[] | The overall cost should factor in reagent usage, synthesis time, and purification expenses. |
Experimental Data: Purity of Serine-Containing Peptides
While a direct comparison of this compound and Fmoc-Ser(tBu)-OH is scarce, a study by Barlos et al. (1998) compared the performance of Fmoc/tBu and Fmoc/Trt protecting group strategies for the synthesis of a model pentapeptide containing three serine residues, Fmoc-Ser-Met-Ser-Met-Ser-OH. The results highlight the impact of the side-chain protecting group on the purity of the crude product.
| Protected Serine Derivative | Crude Peptide Purity (%) |
| Fmoc-Ser(tBu)-OH | 68% |
| Fmoc-Ser(Trt)-OH | 98% |
This data suggests that for sequences prone to aggregation, such as those containing multiple serine residues, the bulkier Trityl (Trt) protecting group can significantly improve the purity of the crude peptide compared to the tBu group in an Fmoc strategy.[8] This is attributed to the Trt group's ability to disrupt interchain hydrogen bonding.[9]
Experimental Protocols
The following are generalized protocols for the incorporation of a serine residue using both Boc and Fmoc strategies in an automated peptide synthesizer. These protocols should be optimized based on the specific peptide sequence and synthesizer model.
Boc-SPPS Cycle for this compound Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes to remove the N-terminal Boc group.[2]
-
Washing: Wash the resin with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).[2]
-
Washing: Wash the resin with DCM.
-
Coupling:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution.[2]
-
Coupling to Resin: Immediately add the activated amino acid solution to the resin and agitate for 15-60 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.
Fmoc-SPPS Cycle for Fmoc-Ser(tBu)-OH Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents) to the amino acid/coupling agent solution.
-
Coupling to Resin: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Conclusion
The choice between this compound and Fmoc-Ser(tBu)-OH in automated peptide synthesizers is fundamentally a choice between the Boc and Fmoc strategies. The Fmoc/tBu strategy, utilizing Fmoc-Ser(tBu)-OH, is the more modern and widely adopted approach due to its milder reaction conditions, which translates to higher peptide purity and compatibility with a broader range of peptide sequences.[7] While the Boc strategy can be effective and is still used, the harsh acid treatments required for both deprotection and final cleavage pose significant challenges, particularly for complex and sensitive peptides. For sequences prone to aggregation, alternatives to the tBu protecting group, such as Trt, should be considered within the Fmoc framework to improve synthesis outcomes.[9] Researchers should carefully consider the nature of their target peptide, the capabilities of their automated synthesizer, and the overall project goals when selecting the most appropriate synthetic strategy.
References
A Comparative Guide to Serine Protection in Peptide Synthesis: Alternatives to Boc-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for trifunctional amino acids like serine is a critical decision in solid-phase peptide synthesis (SPPS). This choice profoundly influences coupling efficiency, the incidence of side reactions, and the overall yield and purity of the final peptide. While Boc-Ser(tBu)-OH is a staple in Boc-based SPPS, a comprehensive understanding of its alternatives is essential for optimizing the synthesis of specific peptide sequences. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Serine Protecting Groups
The performance of different protected serine derivatives can be evaluated based on several key metrics: coupling efficiency, propensity for side reactions such as racemization and β-elimination, and the conditions required for final deprotection. While direct head-to-head quantitative data from a single study is often unavailable, the following table summarizes the expected performance based on established principles of peptide chemistry and available literature.
| Parameter | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Typical Coupling Efficiency | >99% | >99% | 95-99% |
| Relative Racemization Risk | Low | Low[1] | Low |
| β-Elimination Propensity | Low | Low[1] | Low |
| Cleavage Conditions | Strong Acid (e.g., HF, TFMSA)[2] | Strong Acid (e.g., TFA)[1] | Mild Acid (e.g., dilute TFA)[1] |
| Primary Application | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS of acid-sensitive peptides or protected fragments |
| Key Advantage | Standard for Boc chemistry | "Gold standard" for Fmoc-SPPS, high stability[1] | Mild cleavage conditions[1] |
| Key Disadvantage | Harsh cleavage conditions | Requires strong acid for cleavage | Steric hindrance can slightly lower coupling efficiency[1] |
Note: The quantitative data presented are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Key Considerations for Selecting a Serine Protecting Group
-
Synthesis Strategy: The primary choice between Boc and Fmoc chemistry will dictate the initial selection of the serine derivative. Boc-Ser(Bzl)-OH is the standard for Boc-SPPS, while Fmoc-Ser(tBu)-OH is the most common choice for the more widely used Fmoc-SPPS.[3][4]
-
Acid Sensitivity of the Peptide: For peptides containing acid-labile modifications or sequences prone to degradation under strong acidic conditions, Fmoc-Ser(Trt)-OH offers a significant advantage due to its removal under milder acidic conditions compared to the t-butyl group.[1]
-
Steric Hindrance: The bulky trityl (Trt) group in Fmoc-Ser(Trt)-OH can sometimes lead to slower coupling kinetics and slightly lower coupling efficiency, especially in sterically hindered sequences.[1] In such cases, optimizing coupling reagents or extending reaction times may be necessary.
-
Side Reactions:
-
Racemization: Serine is generally less prone to racemization than other amino acids like histidine or cysteine. However, the choice of base during coupling can be critical. The use of diisopropylethylamine (DIPEA) has been reported to induce some racemization with Fmoc-Ser(tBu)-OH.[1][5]
-
β-Elimination: The formation of dehydroalanine via β-elimination is a potential side reaction for serine, particularly under basic conditions. The stable ether linkages of the benzyl (Bzl), tert-butyl (tBu), and trityl (Trt) protecting groups effectively minimize this side reaction during the basic Fmoc deprotection step.[1]
-
O-Acylation: Unprotected serine hydroxyl groups can undergo acylation, leading to branched peptides. The use of a side-chain protecting group is crucial to prevent this.
-
Experimental Protocols
Protocol 1: Coupling of Boc-Ser(Bzl)-OH in Boc-SPPS
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
- Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
- Drain the solution and treat with fresh 50% TFA in DCM for 30 minutes.
- Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
3. Neutralization:
- Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).
- Wash the resin with DMF (3x).
4. Coupling:
- In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
- Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using the Kaiser test.
5. Washing:
- Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Fmoc-Ser(tBu)-OH in Fmoc-SPPS
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution and treat with fresh 20% piperidine in DMF for 15 minutes.
- Wash the resin with DMF (5x).
3. Coupling:
- In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
- Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using the Kaiser test.
4. Washing:
- Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling of Fmoc-Ser(Trt)-OH in Fmoc-SPPS
1. Resin Preparation and Fmoc Deprotection:
- Follow steps 1 and 2 from Protocol 2.
2. Coupling:
- Due to the steric bulk of the Trt group, a more potent coupling reagent like HATU may be beneficial.
- In a separate vessel, dissolve Fmoc-Ser(Trt)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
- Add DIEA or 2,4,6-collidine (6 equivalents) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitor the coupling completion using the Kaiser test. A double coupling may be necessary for difficult sequences.
3. Washing:
- Wash the resin with DMF (3x) and DCM (3x).
Signaling Pathway Visualization
Peptides containing serine residues are often involved in critical signaling pathways, where the hydroxyl group of serine can be phosphorylated by kinases, acting as a molecular switch. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a prominent example of such a pathway.
Caption: The MAPK/ERK signaling cascade.
Experimental Workflow for Comparing Serine Derivatives
To rigorously compare the performance of different serine derivatives, a systematic experimental workflow is essential.
References
Safety Operating Guide
Navigating the Safe Disposal of Boc-Ser(tBu)-OH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Boc-Ser(tBu)-OH (N-alpha-Boc-O-tert-butyl-L-serine), a common reagent in peptide synthesis. Adherence to these guidelines is essential to mitigate risks and ensure a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as a combustible solid[1].
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:
-
Respiratory Protection: A dust mask, such as a type N95 (US), is necessary to prevent inhalation of the solid particles[1].
-
Eye Protection: Safety eyeshields are required to protect against accidental splashes or dust[1].
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact[1].
Quantitative Data Summary
For quick reference, the following table summarizes key safety and physical properties of this compound.
| Parameter | Value | Source |
| Chemical Formula | C12H23NO5 | [2][3] |
| Molecular Weight | 261.31 g/mol | |
| Form | Solid | |
| Storage Class | 11 - Combustible Solids | [1] |
| Storage Temperature | 2-8°C | [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| GHS Signal Word | Warning | [2] |
| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is based on best practices for non-hazardous or combustible solid chemical waste.
-
Waste Segregation: Do not mix this compound with other chemical wastes, especially incompatible materials. It should be collected in a designated and compatible container.
-
Container Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound".
-
Solid Waste Disposal:
-
Collect waste this compound in a securely sealed container to prevent dust from becoming airborne.
-
For any materials used to clean up spills (e.g., absorbent pads, contaminated gloves), collect them in a securely sealed container.
-
-
Liquid Waste Disposal (if in solution):
-
If this compound is in a solvent, the entire solution should be treated as chemical waste.
-
Collect the solution in a compatible, sealed, and clearly labeled waste container. The label should include the full name of the chemical and the solvent used.
-
Crucially, do not pour any solutions containing this compound down the drain.
-
-
Professional Disposal: The primary and recommended method for the final disposal of this compound is to engage a licensed professional waste disposal company. Your institution's Environmental Health and Safety (EHS) office can provide guidance and arrange for the collection and proper disposal of the chemical waste, ensuring compliance with all federal, state, and local regulations.
-
Contaminated Packaging: Dispose of the original packaging as you would the unused product, in a sealed container for collection by your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and sustainable research environment.
References
Personal protective equipment for handling Boc-Ser(tBu)-OH
Essential Safety and Handling Guide for Boc-Ser(tBu)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper management of this compound (CAS RN: 13734-38-8), a commonly used protected amino acid in peptide synthesis.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Adherence to proper safety protocols is crucial.
Recommended Personal Protective Equipment (PPE) for handling this compound: [2][3]
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered compound. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are essential to minimize exposure and maintain the integrity of the compound.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers.
-
Don the required PPE as specified in the table above.
-
-
Weighing and Transfer :
-
Handle this compound as a powder. Avoid creating dust.
-
Use a dedicated spatula for transfers.
-
Weigh the desired amount of the compound on weighing paper or in a suitable container within a chemical fume hood or a balance enclosure to control dust.
-
Close the main container tightly immediately after use to prevent contamination and exposure.
-
-
Dissolution :
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
This compound is soluble in solvents such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).[4]
-
-
Storage :
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All materials contaminated with this compound, including weighing paper, gloves, and pipette tips, should be considered chemical waste.
-
Do not mix this waste with general laboratory trash.
-
-
Solid Waste Disposal :
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste Disposal :
-
Collect any solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
-
-
Container Disposal :
-
Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Dispose of the rinsed, empty container in accordance with institutional and local regulations.
-
-
Final Disposal :
-
All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.
-
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
